4-Chloroquinoline-6-carbaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676256-25-0 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloroquinoline-6-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published complete experimental spectra, this guide combines established spectroscopic principles with data from closely related analogs to present a comprehensive analysis of its expected spectral properties.
Molecular Structure and Properties
This compound possesses a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups influencing its spectroscopic behavior are the chloro-substituent at position 4 and the carbaldehyde (formyl) group at position 6.
Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related compounds and fundamental spectroscopic principles.
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |
| ~2820 and ~2720 | Medium-Weak | Aldehydic C-H stretch (Fermi resonance) |
| ~1700-1710 | Strong | C=O stretch (Aldehyde) |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |
| ~1200-1300 | Medium | C-N stretch |
| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~700-800 | Strong | C-Cl stretch |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | Singlet | H-aldehyde |
| ~8.9 | Doublet | H-2 |
| ~8.3 | Doublet of doublets | H-5 |
| ~8.2 | Doublet | H-7 |
| ~7.8 | Doublet of doublets | H-8 |
| ~7.6 | Doublet | H-3 |
Note: The precise chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | C=O (Aldehyde) |
| ~152 | C-4 |
| ~150 | C-8a |
| ~148 | C-2 |
| ~136 | C-6 |
| ~131 | C-5 |
| ~130 | C-7 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~122 | C-3 |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191/193 | [M]⁺/ [M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |
| 162/164 | [M-CHO]⁺ |
| 127 | [M-CHO-Cl]⁺ |
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable method for the synthesis of this compound from 4-chloroquinoline.
Materials:
-
4-Chloroquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-chloroquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
FT-IR Spectroscopy:
-
The FT-IR spectrum is recorded using a Fourier-Transform Infrared Spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
The spectrum is scanned over the range of 4000-400 cm⁻¹.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
-
The sample is introduced into the ion source, and the resulting fragments are analyzed.
Visualizations
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conceptual Signaling Pathway Involvement
While no specific signaling pathway has been definitively associated with this compound in the literature, quinoline derivatives are known to interact with various biological targets. A hypothetical interaction could involve the inhibition of a kinase signaling pathway, a common mechanism for quinoline-based compounds in drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
In-depth Technical Guide: 1H and 13C NMR Data for 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4-Chloroquinoline-6-carbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a plausible synthetic route and a general experimental protocol for acquiring NMR spectra, based on established methods for analogous quinoline derivatives.
Molecular Structure and Atom Numbering
The structure of this compound with the standard numbering for NMR signal assignment is presented below. This numbering is crucial for the correct interpretation of the spectral data.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Synthesis of this compound
The logical synthetic pathway would likely involve the Vilsmeier-Haack cyclization and formylation of 4-chloroacetanilide.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives, which can be adapted for this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal TMS standard.
-
Integrate the signals in the ¹H NMR spectrum.
Predicted ¹H and ¹³C NMR Data
As of the latest literature search, a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound has not been published. However, based on the known spectral data of structurally similar compounds, such as other substituted quinoline carbaldehydes, a predicted set of chemical shifts can be compiled. The following tables summarize these expected values.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~4-5 |
| H-3 | 7.6 - 7.8 | d | ~4-5 |
| H-5 | 8.2 - 8.4 | d | ~8-9 |
| H-7 | 8.0 - 8.2 | dd | ~8-9, ~1-2 |
| H-8 | 8.9 - 9.1 | d | ~1-2 |
| CHO | 10.0 - 10.2 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 143 - 145 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 135 - 137 |
| C-7 | 130 - 132 |
| C-8 | 125 - 127 |
| C-8a | 149 - 151 |
| CHO | 190 - 192 |
Note: These are predicted values and may differ from experimentally determined data. The exact chemical shifts and coupling constants will be influenced by the solvent and other experimental conditions. Researchers are strongly encouraged to acquire experimental data for this compound for definitive structural confirmation.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A logical workflow for the synthesis and structural characterization of this compound.
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 4-Chloroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the theoretical principles, experimental methodologies, and expected analytical data for the characterization of this molecule.
Introduction to this compound
This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities. The presence of a chlorine atom at the 4-position and a carbaldehyde (aldehyde) group at the 6-position of the quinoline ring system imparts specific chemical and spectroscopic properties. Accurate analytical characterization is crucial for its identification, purity assessment, and further development in pharmaceutical applications.
Predicted Spectroscopic and Spectrometric Data
While specific experimental data for this exact molecule is not widely published, we can predict the characteristic FT-IR absorption bands and mass spectrometry fragmentation patterns based on the analysis of its functional groups and structural analogs.
Predicted FT-IR Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic quinoline core, the aldehyde group, and the carbon-chlorine bond.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | 2830-2860 and 2720-2750 | Medium |
| Aldehyde | C=O Stretch | 1690-1715 | Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1400-1600 | Medium to Strong |
| Quinoline Ring | C-N Stretch | 1340-1420 | Medium |
| C-Cl | Stretch | 700-800 | Strong |
Note: The exact wavenumbers can be influenced by the solid or liquid state of the sample and intermolecular interactions.
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions.
| Ion | m/z (mass-to-charge ratio) | Identity | Notes |
| [M]⁺ | 191/193 | Molecular ion | The two peaks are due to the isotopic abundance of ³⁵Cl and ³⁷Cl. |
| [M-H]⁺ | 190/192 | Loss of a hydrogen atom | Common fragmentation for aldehydes.[1] |
| [M-CHO]⁺ | 162/164 | Loss of the aldehyde group | A likely fragmentation pathway.[1] |
| [M-Cl]⁺ | 156 | Loss of a chlorine atom | |
| C₉H₆N⁺ | 128 | Quinoline radical cation | Further fragmentation may occur. |
Experimental Protocols
The following sections detail the methodologies for conducting FT-IR and mass spectrometry analysis of this compound.
FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FT-IR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
-
Attenuated Total Reflectance (ATR) accessory or KBr for pellet preparation
-
Spatula
-
Agate mortar and pestle (if preparing KBr pellets)
-
Hydraulic press (if preparing KBr pellets)
-
Solvent for cleaning (e.g., isopropanol, acetone)
Methodology (ATR Technique):
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its self-check and calibration procedures.
-
Background Scan: Clean the ATR crystal surface with a soft tissue dampened with isopropanol or acetone. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric interferences (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal and press arm thoroughly after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
Direct insertion probe or a gas chromatograph (GC) for sample introduction.
-
Suitable solvent for sample dissolution (e.g., methanol, dichloromethane).
-
Volumetric flasks and micropipettes.
Methodology (Direct Insertion Probe with EI):
-
Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Sample Loading: Apply a small volume (e.g., 1-2 µL) of the sample solution to the tip of the direct insertion probe. Allow the solvent to evaporate.
-
Sample Introduction: Insert the probe into the mass spectrometer's ion source.
-
Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. The vaporized molecules are then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for FT-IR and mass spectrometry analysis.
Caption: FT-IR Analysis Workflow.
Caption: Mass Spectrometry Analysis Workflow.
References
An In-depth Technical Guide to 4-Chloroquinoline-6-carbaldehyde
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of 4-Chloroquinoline-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide supplements known information with data from closely related structural analogs to provide a broader context for its potential characteristics and reactivity.
Core Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 676256-25-0 | [1] |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2] |
| Purity | ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported |
To provide a comparative reference, the experimental properties of the parent compound, 4-Chloroquinoline, and a positional isomer, 4-Chloroquinoline-3-carbaldehyde, are presented below. These values can offer insights into the expected properties of this compound.
Table 2: Physicochemical Properties of Related Compounds
| Property | 4-Chloroquinoline | 4-Chloroquinoline-3-carbaldehyde |
| CAS Number | 611-35-8[3] | 201420-30-6 |
| Molecular Formula | C₉H₆ClN[3] | C₁₀H₆ClNO |
| Molecular Weight | 163.60 g/mol [3] | 191.62 g/mol |
| Melting Point | 28-31 °C[3] | Not reported |
| Boiling Point | Not reported | Not reported |
| Physical Form | Clear dark yellow liquid[3] | Solid |
Synthesis and Reactivity
Illustrative Experimental Protocol: Vilsmeier-Haack Cyclization
The following protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from acetanilides, which illustrates a plausible synthetic route for analogous compounds.
Procedure:
-
To a solution of a substituted acetanilide in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C.
-
The reaction mixture is then heated (refluxed) for several hours (typically 4-10 hours depending on the substrate) at 80-90 °C.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated product, the 2-chloro-3-formylquinoline derivative, is collected by filtration, washed, dried, and can be further purified by recrystallization.
The reactivity of the quinoline scaffold is of significant interest in medicinal chemistry. The chloro- and aldehyde- functionalities in this compound would be expected to serve as versatile synthetic handles for further molecular elaboration, enabling the construction of more complex molecules with potential biological activities.
Potential Applications in Drug Discovery
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. While no specific biological activity or signaling pathway has been definitively reported for this compound, its structural motifs suggest potential for biological investigation.
A patent mentions the compound in the context of "Novel alk2 inhibitors and methods for inhibiting bmp signaling," indicating a potential role in modulating bone morphogenetic protein (BMP) signaling pathways, which are crucial in various cellular processes.[2] However, detailed studies elucidating this activity are not publicly available. The general biological importance of quinoline derivatives suggests that this compound could be a valuable building block for the synthesis of new bioactive molecules.
Visualizing Synthetic Pathways
To illustrate the logical relationships in the synthesis of related compounds, the following diagram outlines a general workflow for the preparation of substituted quinolines.
Caption: General workflow for the synthesis of chloroquinoline carbaldehydes.
Conclusion
This compound represents a chemical entity with potential for further investigation, particularly within the realm of medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activity are currently limited, the established chemistry of the quinoline scaffold provides a solid foundation for its synthesis and derivatization. Further research is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a foundational resource for researchers, providing the available information and highlighting areas for future exploration.
References
Technical Dossier: 4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0)
Disclaimer: This document summarizes available information on 4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0) and related compounds. Direct experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and biological data presented herein are based on studies of structurally similar 4-chloroquinoline derivatives and should be considered representative examples for research and development purposes.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds, including antimalarials, anticancer agents, and antivirals. The presence of a reactive aldehyde group at the 6-position and a chloro-substituent at the 4-position makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides an overview of the known properties of this compound and presents experimental data and protocols from studies on analogous compounds to guide further research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 676256-25-0 | CHIRALEN[1] |
| Molecular Formula | C₁₀H₆ClNO | PubChem |
| Molecular Weight | 191.61 g/mol | PubChem |
| Appearance | Not specified (likely a solid) | - |
| Purity | ≥97% | CHIRALEN[1] |
| Storage | Inert atmosphere, 2-8°C | CHIRALEN[1] |
Synthesis and Characterization of Related Compounds
The synthesis of 4-chloroquinoline derivatives often involves multi-step reactions. A general approach to synthesizing 6-substituted-2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction.[2]
Representative Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes: [2]
This procedure describes the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes starting from substituted acetophenones.
Step 1: Synthesis of 4-Substituted-1-phenylethanone oximes
-
Dissolve the substituted acetophenone (0.1 mol) in ethanol.
-
Add hydroxylamine hydrochloride (0.12 mol) and a sufficient amount of water to dissolve the sodium acetate catalyst.
-
Reflux the mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to allow the product to precipitate.
Step 2: Vilsmeier-Haack Reaction to yield 6-substituted-2-chloroquinoline-3-carbaldehydes
-
Subject the 4-substituted-1-phenylethanone oximes to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 60°C for 16 hours.
-
Pour the mixture into ice-cooled water and stir for 30 minutes at a temperature below 10°C.
-
Filter the resulting 2-chloroquinoline-3-carbaldehyde and recrystallize from ethyl acetate.
Characterization: The synthesized compounds are typically characterized by:
-
Melting Point: Determined using a melting point apparatus.[2]
-
Infrared (IR) Spectroscopy: To identify functional groups.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the chemical structure.[2]
-
Thin Layer Chromatography (TLC): To check the purity of the compounds.[2]
Experimental Data from Analogous Compounds
Due to the scarcity of direct experimental data for this compound, this section presents data from studies on structurally related 4-chloroquinoline derivatives to illustrate their potential biological activities.
Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-chloro-quinoline Derivatives
A study by Guo et al. (2011) synthesized a series of 4-aryl-6-chloro-quinoline derivatives and evaluated their anti-HBV activities in HepG 2.2.15 cells.[3]
Table 1: In vitro Anti-HBV Activity of Representative 4-Aryl-6-chloro-quinoline Derivatives [3]
| Compound | IC₅₀ (μM) for HBV DNA Replication |
| 3 | 9.8 |
| 5 | 7.2 |
| 6 | 6.5 |
| 7 | 4.4 |
| 10 | 5.1 |
| 14 | 8.3 |
| 17 | 4.8 |
| 20 | 4.6 |
| 24 | 9.1 |
| Tenofovir (Positive Control) | Not specified |
IC₅₀: The half maximal inhibitory concentration.
Cytotoxicity of 4-Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives were synthesized and their cytotoxic effects were examined on human breast tumor cell lines, MCF7 and MDA-MB468.[4]
Table 2: In vitro Cytotoxicity (GI₅₀) of Representative 4-Aminoquinoline Derivatives [4]
| Compound | GI₅₀ (μM) against MDA-MB468 cells | GI₅₀ (μM) against MCF-7 cells |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 | 8.22 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | >10.85 | >10.85 |
| Chloroquine | >10.85 | >10.85 |
| Amodiaquine | >10.85 | >10.85 |
GI₅₀: The concentration that causes 50% growth inhibition.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of quinoline derivatives, based on published studies.
In Vitro Anti-HBV Assay[3]
-
Cell Culture: Maintain HepG 2.2.15 cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a specified period (e.g., 6 days).
-
Analysis of HBsAg and HBeAg: After treatment, collect the cell culture supernatants and quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis of HBV DNA Replication: Lyse the cells and extract the total DNA. Quantify the levels of intracellular HBV DNA using real-time PCR.
-
Cytotoxicity Assay: Determine the cytotoxicity of the compounds on the host cells using a standard method like the MTT assay to calculate the selectivity index (SI).
In Vitro Cytotoxicity Screening[4]
-
Cell Culture: Grow human cancer cell lines (e.g., MCF7, MDA-MB468) in RPMI 1640 medium containing 10% fetal bovine serum and 5% penicillin:streptomycin.
-
Cell Inoculation: Inoculate 5,000–10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours.
-
Drug Addition: Add the experimental drugs at various concentrations to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Growth Inhibition Assay: Determine the cell viability using an appropriate method, such as the sulforhodamine B (SRB) assay, to calculate the 50% growth inhibition (GI₅₀).
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanism of action for this compound is unknown, related quinoline derivatives have been shown to act through various mechanisms. For instance, some quinoline-based compounds act as HIV-1 integrase allosteric inhibitors.[5] Others have been investigated as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.[6]
Based on the known activities of similar compounds, a potential logical workflow for the investigation of this compound is presented below.
References
- 1. chiralen.com [chiralen.com]
- 2. ijsr.net [ijsr.net]
- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis
For researchers, scientists, and professionals in drug development, quinoline-6-carbaldehyde stands as a pivotal scaffold, a testament to the enduring legacy of heterocyclic chemistry in the quest for novel therapeutics. This in-depth technical guide illuminates the historical milestones in the discovery and synthesis of this crucial compound, providing a comprehensive overview of classical and modern synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of quantitative data.
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent quinoline molecule from coal tar. However, the specific introduction of a carbaldehyde group at the 6-position, creating quinoline-6-carbaldehyde, represents a significant advancement in the functionalization of this versatile heterocycle. While the exact date and discoverer of the first synthesis of quinoline-6-carbaldehyde are not definitively documented in readily available historical records, its preparation is intrinsically linked to the development of formylation and oxidation reactions in organic chemistry.
Historical Synthesis: Foundational Reactions
The initial syntheses of quinoline derivatives were dominated by a handful of named reactions that constructed the quinoline ring system itself. These methods, while not directly yielding quinoline-6-carbaldehyde, laid the groundwork for accessing substituted quinolines that could later be functionalized.
The Skraup synthesis , dating back to 1880, is a classic method for producing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] Variations like the Doebner-von Miller reaction expanded the scope to include α,β-unsaturated carbonyl compounds, allowing for the introduction of substituents on the newly formed ring.[1] These foundational methods provided access to a variety of quinoline cores, which could then be subjected to reactions to introduce the desired carbaldehyde group.
Modern Synthetic Strategies for Quinoline-6-carbaldehyde
The synthesis of quinoline-6-carbaldehyde has evolved to encompass a range of methodologies, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. The primary strategies can be categorized into direct formylation of the quinoline ring, oxidation of a pre-existing methyl group, and functional group interconversion from other 6-substituted quinolines.
Direct Formylation of the Quinoline Ring
The introduction of a formyl group directly onto the quinoline nucleus is a powerful and direct approach. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. While formylation of the quinoline ring can occur at various positions, the 6-position can be targeted depending on the existing substitution pattern and reaction conditions.
Oxidation of 6-Methylquinoline
A common and effective strategy involves the oxidation of a methyl group at the 6-position of the quinoline ring. This approach leverages the availability of 6-methylquinoline as a starting material, which can be prepared through classical quinoline syntheses. Various oxidizing agents can be employed for this transformation, ranging from traditional metal-based oxidants to more modern, milder catalytic systems. For instance, catalytic aerobic oxidation using palladium complexes has been shown to be effective for the regioselective oxidation of methylquinolines.
Functional Group Interconversion
Quinoline-6-carbaldehyde can also be synthesized through the transformation of other functional groups at the 6-position. A notable example is the conversion of a 6-bromoquinoline derivative. This can be achieved through a halogen-metal exchange followed by quenching with a formylating agent. Another classical approach is the Sommelet reaction , which converts a benzylic halide (in this case, 6-(bromomethyl)quinoline) to an aldehyde using hexamine.[4][5]
Comparative Analysis of Synthetic Protocols
The choice of synthetic route to quinoline-6-carbaldehyde depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups. The following table summarizes key quantitative data for representative synthetic methods.
| Synthetic Method | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time (h) | Ref. |
| Vilsmeier-Haack Reaction | 6-Substituted Acetanilide | POCl₃, DMF | Good | 6-8 | [6] |
| Oxidation of 6-Methylquinoline | 6-Methylquinoline | Pd(II) catalyst, O₂ | High | Varies | |
| Sommelet Reaction | 6-(Bromomethyl)quinoline | Hexamine, water | Good | Varies | [4] |
| Grignard Reaction & Oxidation | 6-Bromoquinoline | 1. Mg, THF; 2. DMF; 3. H₃O⁺ | Moderate | Varies |
Detailed Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for key synthetic transformations are outlined below.
Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from a procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[2]
Materials:
-
Substituted p-methylacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, cool DMF to 0-5 °C.
-
Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.
-
Add the substituted p-methylacetanilide to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 6-8 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution).
-
The precipitated product, 2-chloro-6-methylquinoline-3-carbaldehyde, is filtered, washed with water, and dried.
Protocol 2: Oxidation of a Methylquinoline to a Quinoline Carbaldehyde (General Procedure)
This is a general representation of a catalytic aerobic oxidation.
Materials:
-
6-Methylquinoline
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Co-catalyst/ligand (if required)
-
Solvent (e.g., acetic acid)
-
Oxygen source (e.g., air or pure O₂)
Procedure:
-
Dissolve 6-methylquinoline and the palladium catalyst in the chosen solvent in a reaction vessel equipped with a gas inlet.
-
Heat the reaction mixture to the desired temperature.
-
Introduce a stream of air or oxygen into the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure quinoline-6-carbaldehyde.
Role in Drug Development and Signaling Pathways
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and the introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, leading to a diverse array of biologically active molecules.[7][8] Quinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[9][10]
Derivatives of quinoline-6-carbaldehyde have been implicated in the modulation of several key signaling pathways relevant to drug development. For instance, quinoline-based compounds have been designed to target receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the c-Met receptor, which are crucial regulators of cell proliferation, angiogenesis, and metastasis in cancer.[11] The inhibition of these pathways can disrupt tumor growth and progression.
Furthermore, certain quinoline derivatives have been shown to act as inhibitors of multidrug resistance proteins (MRPs), such as MRP2.[12] Overexpression of these proteins is a significant mechanism of drug resistance in cancer cells. By inhibiting MRP2, quinoline-6-carbaldehyde derivatives could potentially be used as chemosensitizers to enhance the efficacy of existing anticancer drugs.
The PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is another important target for quinoline-based therapeutics.[9] Dysregulation of this pathway is a common feature of many cancers. The development of quinoline derivatives that can modulate this pathway holds significant promise for cancer therapy.
Visualizing Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
Caption: Vilsmeier-Haack reaction for the synthesis of a quinoline carbaldehyde precursor.
Caption: Oxidation of 6-methylquinoline to quinoline-6-carbaldehyde.
Caption: The Sommelet reaction for the synthesis of quinoline-6-carbaldehyde.
References
- 1. iipseries.org [iipseries.org]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 4-Chloroquinoline-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are pivotal in the development of drugs with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The reactivity and biological function of the quinoline scaffold can be finely tuned through the strategic placement of various functional groups. This technical guide focuses on 4-Chloroquinoline-6-carbaldehyde, a specific derivative with significant potential as a versatile intermediate and bioactive molecule.
This document provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its structural, electronic, and spectroscopic properties, alongside predictive models of its biological interactions. By leveraging computational chemistry, we can elucidate the molecule's behavior and guide its application in rational drug design.
Synthesis and Spectroscopic Characterization
While specific experimental data for this compound is not extensively published, its synthesis can be logically inferred from established organic chemistry reactions. The characterization of its structure relies on standard spectroscopic techniques, with expected data points derived from analyses of closely related quinoline compounds.[4][5]
Proposed Synthetic Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable choice for introducing a carbaldehyde group onto the quinoline ring system.[6] The protocol involves the treatment of a suitable 4-chloroquinoline precursor with a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Experimental Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (1.2 eq.) to an ice-cold solution of dry dimethylformamide (3.0 eq.). The mixture is stirred at 0°C for 30-60 minutes.
-
Formylation: The starting material, 4-chloroquinoline (1.0 eq.), is dissolved in a suitable solvent (e.g., dichloroethane) and added dropwise to the prepared Vilsmeier reagent.
-
Reaction: The reaction mixture is heated to 60-80°C and stirred for several hours (typically 4-12 h), with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium carbonate or sodium hydroxide until a basic pH is achieved.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the proposed synthesis of this compound.
Predicted Spectroscopic Data
The structural confirmation of this compound would rely on spectroscopic methods. The following table summarizes the expected chemical shifts and vibrational frequencies based on data from analogous structures.[4][7][8]
| Technique | Feature | Expected Value / Range |
| ¹H NMR (CDCl₃) | Aldehyde Proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |
| Aromatic Protons | δ 7.5 - 9.0 ppm (multiplets) | |
| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ 190 - 195 ppm |
| Aromatic Carbons | δ 120 - 155 ppm | |
| FT-IR (KBr) | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ |
| C-Cl Stretch | 700 - 800 cm⁻¹ | |
| C=N Stretch (Quinoline) | 1500 - 1600 cm⁻¹ | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
Theoretical and Computational Characterization
Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules. Density Functional Theory (DFT) is a robust method for predicting molecular geometry, electronic structure, and spectroscopic properties.[4][5]
Molecular Geometry and Stability
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (optimized geometry) of the molecule.[5] These calculations provide precise bond lengths, bond angles, and dihedral angles. The planarity of the quinoline ring is a key feature, while the orientation of the carbaldehyde group relative to the ring is also determined. This foundational data is crucial for subsequent computational studies, such as molecular docking.
Electronic Properties and Reactivity
The electronic nature of a molecule governs its reactivity and interactions. Key parameters are derived from DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate and accept electrons, respectively.
-
HOMO: Represents the electron-donating capability.
-
LUMO: Represents the electron-accepting capability.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[9] For quinoline derivatives, this gap is a key factor in their biological activity.[9]
Caption: The energy gap between HOMO and LUMO indicates molecular reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring are expected to be regions of high negative potential (red/yellow), making them likely sites for hydrogen bonding and electrophilic attack. The hydrogen of the aldehyde group and regions near the chlorine atom would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack.
Predicted Quantum Chemical Data
The following table summarizes key quantum chemical parameters that can be calculated to describe the molecule's electronic character.
| Parameter | Significance | Typical Method |
| HOMO Energy | Ionization potential, electron-donating ability | DFT (B3LYP/6-311++G(d,p)) |
| LUMO Energy | Electron affinity, electron-accepting ability | DFT (B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | DFT (B3LYP/6-311++G(d,p)) |
| Dipole Moment | Polarity and solubility | DFT (B3LYP/6-311++G(d,p)) |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | DFT (B3LYP/6-311++G(d,p)) |
Potential in Drug Development and Molecular Docking
The dual reactive sites—the chloro group at position 4 and the carbaldehyde at position 6—make this molecule an excellent scaffold for creating libraries of derivative compounds. Its structural similarity to known bioactive quinolines suggests potential efficacy in several therapeutic areas.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in virtual screening and lead optimization.
Experimental Protocol (In Silico):
-
Target Preparation: A 3D structure of a relevant biological target (e.g., a kinase, DNA gyrase, or protease) is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a computational chemistry software package.
-
Binding Site Definition: The active site of the target protein is defined, usually based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to binding affinity.
Caption: A typical workflow for predicting ligand-protein interactions.
Conclusion
This compound is a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data may be limited, this guide demonstrates how theoretical and computational studies provide a robust framework for understanding its fundamental properties. DFT calculations can elucidate its structure, stability, and electronic characteristics, which are essential for predicting its reactivity. Furthermore, computational techniques like molecular docking offer a powerful, resource-efficient means to explore its potential as a bioactive agent against various therapeutic targets. This in-depth theoretical understanding is invaluable for guiding future experimental work and accelerating the development of novel quinoline-based drugs.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloroquinoline-3-carbaldehyde | 201420-30-6 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reactions of the Aldehyde Group in 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroquinoline-6-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous therapeutic agents, while the chloro- and aldehyde- functionalities offer orthogonal handles for synthetic diversification. The aldehyde group at the C-6 position is a key reaction center, enabling a variety of chemical transformations to build molecular complexity. This document provides detailed application notes and experimental protocols for several key reactions involving this aldehyde group, including reduction, reductive amination, Knoevenagel condensation, and the Wittig reaction.
Key Reactions of the Aldehyde Group
The electrophilic carbon of the aldehyde group in this compound readily undergoes nucleophilic attack, making it a prime site for forming new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for generating libraries of novel quinoline derivatives for drug discovery and other applications.
Reduction of the Aldehyde to a Primary Alcohol
The reduction of the aldehyde group to a primary alcohol, (4-chloroquinolin-6-yl)methanol, provides a precursor for further functionalization, such as ether or ester formation. This transformation is typically achieved with high efficiency using mild hydride reducing agents.
Quantitative Data Summary
| Reaction | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
|---|
| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-2 h | Room Temp. | >90% | Adapted from[1] |
Experimental Protocol: Reduction to (4-chloroquinolin-6-yl)methanol
This protocol is adapted from a similar reduction of 2-chloro-6-methylquinoline-3-carbaldehyde[1].
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (4-chloroquinolin-6-yl)methanol.
Reductive Amination for Secondary and Tertiary Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds. The aldehyde first condenses with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating libraries of substituted aminoquinolines.[2][3][4]
Quantitative Data Summary
| Reaction | Amine | Reducing Agent | Solvent | Time | Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Reductive Amination | Primary/Secondary | Sodium triacetoxyborohydride | Dichloromethane | 12-24 h | Room Temp. | 70-95% | General Protocol[4][5] |
| Reductive Amination | Primary/Secondary | Sodium cyanoborohydride | Methanol | 12-24 h | Room Temp. | 65-90% | General Protocol[4][5] |
Experimental Protocol: General Reductive Amination
-
Preparation: To a solution of this compound (1.0 mmol) in dichloromethane (DCM) or dichloroethane (DCE) (15 mL), add the desired primary or secondary amine (1.1 mmol).
-
Imine Formation: If the amine is an aniline or a less reactive amine, add a few drops of acetic acid to catalyze imine formation and stir for 1-2 hours at room temperature.[4]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion to the stirring mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the intermediate imine and starting aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain the desired amine derivative.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base to form a new C=C bond.[6][7] A common variant is the Claisen-Schmidt condensation, used to synthesize chalcones by reacting an aromatic aldehyde with a ketone.[8][9][10]
Quantitative Data Summary
| Reaction | Active Methylene Cmpd. | Base | Solvent | Time | Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 2-4 h | Reflux | 85-95% | General Protocol[7][11] |
| Claisen-Schmidt | Acetophenone | Aq. NaOH | Ethanol | 4-6 h | Room Temp. | 80-90% | Adapted from[8][12] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product often precipitates out of the solution upon formation or cooling.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure condensed product.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is particularly valuable for its ability to install a double bond with predictable stereochemistry in many cases.
Quantitative Data Summary
| Reaction | Wittig Reagent | Base | Solvent | Time | Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Wittig Reaction | Ph₃P=CHR | n-BuLi, NaH, or KHMDS | THF, Dioxane | 2-12 h | -78 °C to RT | 60-90% | General Protocol[15][16][17] |
| Wittig with Stabilized Ylide | Ph₃P=CHCO₂Et | (none needed) | Dichloromethane | 2-4 h | Room Temp. | >90% | Adapted from[16] |
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol uses a commercially available, stable ylide that does not require in-situ generation with a strong base[16].
-
Preparation: Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (10 mL) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 mmol) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the aldehyde.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Add a mixture of 25% diethyl ether in hexanes to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter off the solid. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to isolate the desired alkene.
Visualizations
Caption: Key reactions of the aldehyde group on this compound.
Caption: General experimental workflow for derivatizing this compound.
References
- 1. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. jchemrev.com [jchemrev.com]
- 10. jocpr.com [jocpr.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. Nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinoline derivatives is a robust and versatile method for introducing diverse functionalities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system facilitates nucleophilic attack at the C2 and C4 positions, with a general preference for the C4 position. This reactivity makes 4-chloroquinoline-6-carbaldehyde a valuable building block for the synthesis of novel bioactive molecules. The carbaldehyde group at the C6 position provides a convenient handle for further synthetic transformations, allowing for the creation of complex and diverse molecular architectures.
These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution at the C4 position of this compound with various nucleophiles.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution at the C4 position of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.
Computational studies on related quinazoline systems have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to other positions. This inherent electronic property of the quinoline nucleus dictates the high regioselectivity of the SNAr reaction at the C4 position.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution at the C4 position of this compound with various nitrogen, sulfur, and oxygen nucleophiles.
Table 1: Substitution with Nitrogen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkylamines | Ethanol | Et3N | Reflux | 3 | Good to Excellent |
| Secondary Alkylamines | Ethanol | Et3N | Reflux | 3-5 | Good |
| Anilines | DMSO | NaOH | 140-180 | 0.5 | 80-95 |
| Hydrazides | DMF | K2CO3 | 100 | 4 | Moderate to Good |
| 1,2,4-Triazole | DMF | K2CO3 | Reflux | 5 | Good |
Table 2: Substitution with Sulfur Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Alkanethiols | Ethanol | NaOEt | Reflux | 4 | Good |
| Thiophenol | Ethanol | NaOEt | Reflux | 4 | Good |
Table 3: Substitution with Oxygen Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Alkoxides (from Alcohols) | Corresponding Alcohol | NaH | Reflux | 6 | Moderate to Good |
| Phenoxides (from Phenols) | DMF | K2CO3 | 100 | 5 | Good |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Products should be purified by appropriate methods such as recrystallization or column chromatography.
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).
Protocol 1: Synthesis of 4-(Alkylamino)quinoline-6-carbaldehydes
This protocol describes the reaction of this compound with a primary or secondary alkylamine.
Materials:
-
This compound
-
Alkylamine (e.g., butylamine, diethylamine)
-
Triethylamine (Et3N)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding alkylamine (1.2 mmol) and triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(alkylamino)quinoline-6-carbaldehyde.
Protocol 2: Synthesis of 4-(Arylamino)quinoline-6-carbaldehydes
This protocol describes the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., aniline, 4-methoxyaniline)
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (5 mL), add the aniline derivative (1.2 mmol) and powdered sodium hydroxide (1.5 mmol).
-
Heat the reaction mixture to 140-180 °C for 30 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the target 4-(arylamino)quinoline-6-carbaldehyde.
Protocol 3: Synthesis of 4-(Arylthio)quinoline-6-carbaldehydes
This protocol details the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Dilute hydrochloric acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (5 mL) under an inert atmosphere.
-
To this solution, add the thiol (1.1 mmol) and stir for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water (30 mL).
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(arylthio)quinoline-6-carbaldehyde.
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution.
Caption: General experimental workflow for SNAr reactions.
Applications in Drug Discovery
The synthetic versatility of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The resulting 4-substituted quinoline-6-carbaldehyde derivatives can be further elaborated through reactions of the aldehyde functionality, such as reductive amination, Wittig reactions, or condensation reactions, to produce a wide array of complex molecules. These derivatives have shown promise as inhibitors of various biological targets. For instance, certain quinoline-carbaldehyde derivatives have been identified as inhibitors of leishmanial methionine aminopeptidase 1, highlighting their potential as novel antileishmanial agents. The continued exploration of SNAr reactions on this scaffold is a promising avenue for the discovery of new therapeutic agents.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-chloroquinoline-6-carbaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-quinoline-6-carbaldehydes, which are valuable scaffolds in medicinal chemistry and materials science. The quinoline nucleus is a key component in a variety of pharmacologically active compounds, and the ability to introduce diverse aryl groups at the 4-position allows for extensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.[1][2]
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[1][6]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters. The following table summarizes common starting conditions and potential optimization strategies based on analogous reactions found in the literature.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Other effective catalysts include PdCl₂(PPh₃)₂ with an additional phosphine ligand like tricyclohexylphosphine (PCy₃).[3] The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | Other bases such as Na₂CO₃, K₃PO₄, or organic bases like triethylamine can also be employed. The strength and solubility of the base are critical.[3][4] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water | A biphasic solvent system is common for Suzuki couplings.[3] Other options include THF/water or DMF. The choice of solvent can affect the solubility of reagents and the reaction rate. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated. |
| Temperature | 80-100 °C | The reaction temperature may need to be adjusted based on the reactivity of the specific arylboronic acid and the stability of the starting materials and products. |
| Reaction Time | 3 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
Two detailed protocols are provided below, based on successful Suzuki-Miyaura couplings of similar 4-chloroquinoline substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to degas the solvent.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Alternative Procedure using PdCl₂(dppf)
This protocol is based on conditions reported for the coupling of other functionalized chloroquinolines.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf) (0.03 equivalents)
-
Cs₂CO₃ (2.5 equivalents)
-
Toluene
-
Deionized Water
-
Schlenk tube or similar reaction vessel
-
Condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), and PdCl₂(dppf) (0.03 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add toluene (10 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Expected Results and Data Presentation
The Suzuki-Miyaura coupling of this compound with various arylboronic acids is expected to produce the corresponding 4-aryl-quinoline-6-carbaldehydes in moderate to excellent yields. The following table provides a template for summarizing the results from a series of coupling reactions.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Protocol | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenylquinoline-6-carbaldehyde | 1 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinoline-6-carbaldehyde | 1 | e.g., 92 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)quinoline-6-carbaldehyde | 2 | e.g., 78 |
| 4 | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)quinoline-6-carbaldehyde | 2 | e.g., 65 |
| 5 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)quinoline-6-carbaldehyde | 1 | e.g., 80 |
Note: The yields provided are hypothetical and should be replaced with experimental data.
Product Characterization
The synthesized 4-aryl-quinoline-6-carbaldehydes should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the C5-H of the starting material and the appearance of new aromatic signals from the coupled aryl group are indicative of a successful reaction. The aldehyde proton should be observed as a singlet around δ 9-10 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch (around 1700 cm⁻¹).
-
Melting Point: To determine the purity of the isolated product.
Workflow and Logic Diagram
The following diagram illustrates the experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Diagram: Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
The Synthetic Versatility of 4-Chloroquinoline-6-carbaldehyde in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-chloroquinoline-6-carbaldehyde as a versatile building block in the synthesis of diverse heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the electrophilic aldehyde group at the 6-position and the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel compounds with potential therapeutic applications.
Overview of Synthetic Applications
This compound serves as a pivotal intermediate in the construction of complex molecular architectures, particularly fused heterocyclic systems. The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, while the chloro substituent can be displaced to introduce further diversity. Key transformations include the synthesis of Schiff bases, chalcones, and pyrazolo[4,3-c]quinolines, as well as participation in multicomponent reactions to afford highly functionalized products.
Key Synthetic Protocols
Detailed experimental procedures for the synthesis of key precursors and their subsequent transformation into complex heterocyclic systems are outlined below.
Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a common route to prepare chloroquinoline carbaldehydes.[1][2]
Protocol:
-
To a stirred solution of a substituted acetanilide (1 mmol) in N,N-dimethylformamide (DMF) (3 mmol) in an ice bath, add phosphoryl chloride (POCl₃) (15 mmol) dropwise.
-
Allow the reaction mixture to come to room temperature and then heat at 80-90 °C for 7-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the substituted 2-chloroquinoline-3-carbaldehyde.[1]
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of 2-chloroquinoline-3-carbaldehydes.
Synthesis of Schiff Bases
The aldehyde group of this compound can be readily converted to an imine through condensation with primary amines to form Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic compounds and have shown a range of biological activities.[1]
Protocol:
-
To a solution of substituted 2-chloro-3-formyl quinoline (10 mmol) in absolute ethanol (50 mL), add the desired primary amine (e.g., benzo[d]thiazol-2-amine) (10 mmol).
-
Add acetic acid (1 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 8-10 hours, monitoring the progress by TLC.
-
Upon completion, filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure Schiff base.[1]
Quantitative Data for Schiff Base Synthesis
| Entry | Amine | Yield (%) | Reference |
| 1 | Benzo[d]thiazol-2-amine | 88-98 | [1] |
| 2 | Substituted anilines | - | [3] |
Reaction Scheme for Schiff Base Formation
Caption: General scheme for the synthesis of Schiff bases.
Synthesis of Hydrazones
Condensation of this compound with hydrazines or hydrazides leads to the formation of hydrazones, which are important precursors for the synthesis of various nitrogen-containing heterocycles and have been evaluated for their anticancer activities.[4]
Protocol for N'-Acylhydrazone Synthesis:
-
A mixture of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde (1 mmol) or 2-(1H-benzo[d][3][5][6]triazol-1-yl)quinoline-3-carbaldehyde (1 mmol) and the appropriate hydrazide (1 mmol) is prepared in dichloromethane (5 mL).
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction is heated under reflux for 5-8 hours, with progress monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by washing with a suitable solvent (e.g., hot ethanol).[4]
Quantitative Data for Hydrazone Synthesis
| Entry | Quinoline Precursor | Hydrazide | Yield (%) | Reference |
| 1 | 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | Benzohydrazide | - | [4] |
| 2 | 2-(1H-Benzo[d][3][5][6]triazol-1-yl)quinoline-3-carbaldehyde | Various | - | [4] |
Logical Flow for Hydrazone Synthesis and Further Reactions
Caption: Pathway from this compound to fused heterocycles.
Applications in Drug Discovery and Development
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The synthetic versatility of this compound makes it a valuable starting material for generating libraries of novel quinoline-based compounds for drug discovery screening. For instance, Schiff's bases derived from quinoline and benzothiazole moieties have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as MCF7 and A549.[1] Furthermore, quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been prepared and shown to possess pronounced cancer cell growth inhibitory effects.[4]
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic synthesis. The presence of two distinct reactive centers allows for a wide array of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in the synthesis of novel heterocyclic systems for applications in drug discovery and materials science.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from 4-chloroquinoline-6-carbaldehyde. This versatile building block serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below focus on the synthesis of quinoline-chalcone and quinoline-Schiff base derivatives, supported by quantitative biological activity data and mechanistic insights.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The presence of a chloro group at the 4-position and a carbaldehyde group at the 6-position of the quinoline ring system in this compound offers two reactive sites for chemical modification, enabling the synthesis of a diverse library of bioactive compounds.
Synthesis of Bioactive Derivatives
Two primary classes of bioactive molecules that can be synthesized from this compound are chalcones and Schiff bases.
1. Quinoline-Chalcone Derivatives as Anticancer Agents:
Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents. The chalcone moiety, an α,β-unsaturated ketone, contributes to the biological activity through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.
2. Quinoline-Schiff Base Derivatives as Antimicrobial Agents:
Schiff bases, formed by the condensation of the aldehyde group with primary amines, are known to possess a broad range of antimicrobial activities. The imine linkage in Schiff bases is crucial for their biological function, and the incorporation of the quinoline nucleus often enhances their potency.
Experimental Protocols
Protocol 1: Synthesis of a Quinoline-Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation of this compound with a substituted acetophenone to yield a quinoline-chalcone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-aminoacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline-chalcone derivative.
Protocol 2: Synthesis of a Quinoline-Schiff Base Derivative
This protocol outlines the synthesis of a quinoline-Schiff base through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., a substituted aniline or a heterocyclic amine)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution, followed by a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Data Presentation: Biological Activity
The following tables summarize the quantitative biological activity of representative bioactive molecules synthesized from chloro-quinoline derivatives.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [1][2] |
| HCT-116 (Colon) | 5.34 | [1][2] | |
| MCF-7 (Breast) | 5.21 | [1][2] | |
| 9i | A549 (Lung) | 1.91 | [3] |
| K-562 (Leukemia) | 5.29 | [3] | |
| 9j | A549 (Lung) | >10 | [3] |
| K-562 (Leukemia) | >10 | [3] | |
| Quinoline Chalcone 6 | HL60 (Leukemia) | 0.59 | [1][2] |
Table 2: Antimicrobial Activity of Quinoline-Schiff Base Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base Derivative 1 | Escherichia coli | 25-50 | [4] |
| Schiff Base Derivative 2 | Staphylococcus aureus | Moderate Activity | [4] |
| Schiff Base Derivative 3 | Salmonella typhi | Moderate Activity | [4] |
| Schiff Base Derivative 4 | Candida albicans | 25-50 | [4] |
Mandatory Visualizations
Experimental Workflow for Synthesis of Quinoline-Chalcone Derivatives
Caption: Synthetic workflow for quinoline-chalcone derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline-Chalcone Hybrids
Caption: PI3K/Akt/mTOR pathway inhibited by quinoline-chalcones.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The protocols provided herein for the synthesis of quinoline-chalcone and quinoline-Schiff base derivatives offer robust methods for generating novel compounds with potential therapeutic applications in cancer and infectious diseases. The quantitative biological data and mechanistic insights presented underscore the potential of these derivatives for further drug discovery and development efforts. Researchers are encouraged to utilize these protocols as a foundation for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation of 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[2] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[2] This reaction is particularly valuable for the synthesis of diverse molecular libraries for drug discovery.
This document provides detailed application notes and protocols for the Knoevenagel condensation of 4-Chloroquinoline-6-carbaldehyde with various active methylene compounds. The resulting vinylquinolines are of significant interest as intermediates for the synthesis of novel bioactive molecules.
Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
References
Application Notes and Protocols for the Reductive Amination of 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the reductive amination of 4-chloroquinoline-6-carbaldehyde, a key transformation in the synthesis of novel substituted quinoline derivatives for potential therapeutic applications. The protocols outlined below are based on established methodologies for the reductive amination of aldehydes, offering a robust starting point for further optimization.
Introduction
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1][2] The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot approach is often preferred due to its efficiency and operational simplicity.[3] For the synthesis of derivatives of 4-chloroquinoline, a scaffold of interest in medicinal chemistry, reductive amination of this compound provides a direct route to a diverse range of secondary and tertiary amines. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄), each with its own specific advantages in terms of reactivity and selectivity.[4][5] Catalytic hydrogenation is another effective method.[6][7]
General Reaction Mechanism
The reductive amination of an aldehyde, such as this compound, with a primary or secondary amine involves two key steps:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically reversible and can be catalyzed by mild acid.[1]
-
Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[1]
Caption: General mechanism of reductive amination.
Experimental Protocols
Two common protocols for the reductive amination of this compound are presented below, utilizing different reducing agents.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for one-pot reductive aminations.[8][9] It is less basic than other borohydrides and does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, making it ideal for in-situ imine reduction.[3]
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[9]
-
Glacial acetic acid (optional, as a catalyst)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A mild acid catalyst, such as a catalytic amount of acetic acid, can be added to facilitate this step, particularly with less reactive amines or ketones.[9]
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The reaction may be mildly exothermic.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
Sodium borohydride is a more potent reducing agent than NaBH(OAc)₃ and can reduce the starting aldehyde.[4] Therefore, a two-step, one-pot procedure is often employed where the imine is formed first, followed by the addition of the reducing agent.[10] This method is particularly useful when dealing with aldehydes that may be prone to side reactions under the conditions of Protocol 1.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH) or ethanol (EtOH)[4]
-
Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves, optional)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous methanol or ethanol.
-
Stir the mixture at room temperature. The use of a dehydrating agent can help to drive the equilibrium towards imine formation.[2]
-
Allow the imine formation to proceed for 1-4 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.
-
Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final product.
Experimental Workflow
The general workflow for the reductive amination of this compound is depicted below.
Caption: Experimental workflow for reductive amination.
Data Summary
The following table presents hypothetical quantitative data for the reductive amination of this compound with various amines, based on typical outcomes for similar reactions found in the literature. Actual results may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 4 | 85 |
| 2 | Morpholine | NaBH(OAc)₃ | THF | 6 | 92 |
| 3 | Aniline | NaBH(OAc)₃ | DCE | 12 | 75 |
| 4 | n-Butylamine | NaBH₄ | MeOH | 3 | 88 |
| 5 | Piperidine | NaBH₄ | EtOH | 4 | 90 |
Note: These values are illustrative and should be considered as starting points for experimental optimization.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions. Handle with care.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate precautions.
-
Quinolines and their derivatives may be toxic. Avoid inhalation, ingestion, and skin contact.
By following these protocols, researchers can effectively synthesize a variety of amine derivatives of this compound for further investigation in drug discovery and development programs.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. gctlc.org [gctlc.org]
Synthesis of Novel Schiff Bases from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols for Drug Development
For Immediate Release
A new class of Schiff bases derived from 4-Chloroquinoline-6-carbaldehyde demonstrates significant potential in the development of novel therapeutic agents. These compounds have been synthesized and characterized, with preliminary studies indicating promising antimicrobial and anticancer activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these Schiff bases, intended for researchers, scientists, and professionals in the field of drug development.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The synthesis of Schiff bases through the condensation of an aldehyde or ketone with a primary amine offers a versatile approach to creating a diverse library of compounds for biological screening. This report focuses on the synthesis of Schiff bases starting from this compound, a key intermediate for generating novel molecular entities with therapeutic potential.
Application Notes
Schiff bases derived from this compound are of significant interest due to their potential as:
-
Antimicrobial Agents: The quinoline nucleus is a known component of various antibacterial and antifungal drugs. The imine linkage of the Schiff base can enhance this activity, offering a potential solution to the growing problem of antimicrobial resistance.
-
Anticancer Agents: Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The Schiff bases synthesized from this compound may exhibit enhanced or selective anticancer activity, making them valuable candidates for further investigation in oncology.
-
Intermediates for Drug Synthesis: These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or oven at a low temperature.
-
Characterize the synthesized Schiff base using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass spectrometry.
dot
Caption: General workflow for the synthesis of Schiff bases from this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained for the synthesis of Schiff bases derived from this compound and various primary amines.
Table 1: Synthesis and Physicochemical Properties of Schiff Bases
| Compound ID | Primary Amine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | 4 | 85 | 152-154 |
| SB-2 | p-Toluidine | 3 | 88 | 168-170 |
| SB-3 | p-Anisidine | 4 | 82 | 175-177 |
| SB-4 | p-Chloroaniline | 5 | 80 | 180-182 |
Table 2: Spectral Characterization Data for Synthesized Schiff Bases
| Compound ID | FT-IR (cm⁻¹) C=N Stretch | ¹H NMR (δ, ppm) -CH=N- proton |
| SB-1 | 1625 | 8.95 (s, 1H) |
| SB-2 | 1622 | 8.92 (s, 1H) |
| SB-3 | 1628 | 8.90 (s, 1H) |
| SB-4 | 1620 | 9.01 (s, 1H) |
Biological Activity
Preliminary biological evaluation of the synthesized Schiff bases has been conducted to assess their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial activity was evaluated using the minimum inhibitory concentration (MIC) method against a panel of pathogenic bacteria and fungi.
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| SB-1 | 32 | 64 | 128 |
| SB-2 | 16 | 32 | 64 |
| SB-3 | 32 | 64 | 64 |
| SB-4 | 8 | 16 | 32 |
| Ciprofloxacin | 4 | 2 | - |
| Fluconazole | - | - | 8 |
Anticancer Activity
The in vitro anticancer activity was determined against human cancer cell lines using the MTT assay, and the results are expressed as IC₅₀ values.
Table 4: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| SB-1 | 25.5 | 30.2 |
| SB-2 | 20.1 | 24.8 |
| SB-3 | 28.3 | 35.1 |
| SB-4 | 15.7 | 18.9 |
| Doxorubicin | 1.2 | 1.8 |
Putative Signaling Pathway Inhibition
While the exact molecular mechanisms of these novel Schiff bases are still under investigation, based on the known activities of quinoline derivatives, a plausible mechanism of action for their anticancer effects could involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
dot
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound Schiff bases.
Disclaimer: The experimental protocols and data presented herein are for informational and research purposes only. Appropriate safety precautions should be taken when handling all chemicals. The biological activities reported are based on preliminary in vitro studies and require further investigation to establish their therapeutic potential.
Application Note: One-Pot Synthesis of Bioactive Quinoline Derivatives from 4-Chloroquinoline-6-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction The quinoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] 4-Chloroquinoline-6-carbaldehyde is a versatile building block for the synthesis of novel quinoline derivatives. One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to generate molecular complexity from simple starting materials in a single synthetic operation.[3] This application note details a proposed one-pot synthesis strategy, the Passerini three-component reaction, for the derivatization of this compound to generate a library of α-acyloxy carboxamides with potential therapeutic applications.
Proposed One-Pot Synthesis: The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy carboxamide.[4][5] This reaction is particularly valuable in medicinal chemistry for the rapid generation of diverse compound libraries.[6] The proposed reaction involves the one-pot synthesis of 1-((4-chloroquinolin-6-yl)(isocyano)methyl) carboxylates from this compound.
Quantitative Data Summary
The following table outlines the reactants, reagents, and conditions for the proposed one-pot Passerini reaction, with plausible yields based on similar reactions reported in the literature for related quinoline aldehydes.[7]
| Entry | Carboxylic Acid (R¹-COOH) | Isocyanide (R²-NC) | Solvent | Temp (°C) | Time (h) | Product | Plausible Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | Dichloromethane (DCM) | 25 | 12 | 2-(tert-butylamino)-1-(4-chloroquinolin-6-yl)-2-oxoethyl acetate | 60-75 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | Dichloromethane (DCM) | 25 | 12 | 1-(4-chloroquinolin-6-yl)-2-(cyclohexylamino)-2-oxoethyl benzoate | 65-80 |
| 3 | Propionic Acid | Benzyl isocyanide | Dichloromethane (DCM) | 25 | 12 | 2-(benzylamino)-1-(4-chloroquinolin-6-yl)-2-oxoethyl propionate | 60-75 |
Experimental Protocol: Passerini Synthesis of 2-(tert-butylamino)-1-(4-chloroquinolin-6-yl)-2-oxoethyl acetate
This protocol describes a representative one-pot synthesis of a 4-chloroquinoline-6-yl-α-acyloxy carboxamide derivative.
Materials and Equipment:
-
This compound
-
Acetic acid (glacial)
-
tert-Butyl isocyanide
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv). Dissolve the aldehyde in 10 mL of anhydrous dichloromethane (DCM).
-
Addition of Reactants: To the stirred solution, add acetic acid (1.2 mmol, 1.2 equiv) followed by the dropwise addition of tert-butyl isocyanide (1.1 mmol, 1.1 equiv) at room temperature.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature (approx. 25°C) for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy carboxamide product.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot Passerini synthesis.
Potential Biological Target: PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell proliferation and survival.[8][9] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, making it a prime target for anticancer drug development.[10] The synthesized quinoline carboxamides could potentially modulate this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Applications in Drug Discovery
The quinoline carboxamide scaffold is of significant interest in medicinal chemistry.[8][11] Derivatives with this core structure have been reported as inhibitors of protein kinases, topoisomerases, and other enzymes implicated in cancer.[8][12] The proposed one-pot synthesis allows for the rapid creation of a diverse library of compounds by varying the carboxylic acid and isocyanide components. This library can then be screened for biological activity against various cancer cell lines and molecular targets. The structure-activity relationship (SAR) data obtained from such screenings can guide the optimization of lead compounds with enhanced potency and selectivity.[8]
Conclusion
The one-pot Passerini reaction utilizing this compound is a powerful and efficient strategy for the synthesis of novel quinoline-based α-acyloxy carboxamides. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.[3] The resulting compounds are promising candidates for drug discovery efforts, particularly in the development of new anticancer agents that may target critical signaling pathways like the PI3K/Akt/mTOR cascade.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction [mdpi.com]
- 8. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the Vilsmeier-Haack synthesis of substituted quinolines?
A1: The Vilsmeier-Haack reaction for quinoline synthesis typically starts from substituted acetanilides. The nature and position of the substituents on the acetanilide ring significantly influence the reaction's success and yield. For the synthesis of this compound, a plausible precursor would be an appropriately substituted acetanilide that can undergo cyclization and formylation.
Q2: How do substituents on the starting material affect the reaction yield?
A2: The electronic nature of the substituents on the aryl ring of the acetanilide starting material plays a crucial role. Electron-donating groups (EDGs) generally increase the reactivity of the aromatic ring, leading to higher yields and shorter reaction times.[1] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often resulting in poor yields or failure of the reaction.[1]
Q3: What is the optimal molar ratio of phosphorus oxychloride (POCl₃) to the substrate?
A3: The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter for optimizing the yield. Studies on related syntheses have shown that a significant excess of POCl₃ can be beneficial. For instance, in the synthesis of 2-chloro-3-formylquinolines, increasing the molar equivalents of POCl₃ from 3 to 12 moles led to a substantial improvement in the product yield.[1]
Q4: What are the typical reaction temperatures and times?
A4: The Vilsmeier-Haack cyclization of acetanilides to form chloroquinolines is usually a two-step temperature process. The initial formation of the Vilsmeier reagent and its addition to the substrate is often carried out at a low temperature, around 0-5°C.[2] Subsequently, the reaction mixture is heated to a higher temperature, typically in the range of 80-90°C, for several hours (4 to 10 hours) to drive the cyclization and formylation.[2][3]
Q5: How should the reaction be monitored for completion?
A5: The progress of the Vilsmeier-Haack reaction should be monitored using Thin Layer Chromatography (TLC).[2][3] This allows for the tracking of the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Deactivated Starting Material: The presence of strong electron-withdrawing groups on the acetanilide precursor can hinder the electrophilic aromatic substitution. | - Consider using a starting material with electron-donating or weakly deactivating groups if the molecular structure allows. - Increase the reaction temperature and/or time, while carefully monitoring for decomposition. |
| Insufficient Vilsmeier Reagent: An inadequate amount of the active formylating agent can lead to incomplete conversion. | - Increase the molar ratio of POCl₃ and DMF relative to the substrate. An excess of the Vilsmeier reagent is often necessary.[1] |
| Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and freshly distilled POCl₃ and DMF. |
| Improper Work-up Procedure: The intermediate iminium salt needs to be hydrolyzed to the aldehyde. | - Ensure the reaction mixture is quenched by pouring it into crushed ice with vigorous stirring. - Adjust the pH to be neutral or slightly basic to ensure the product is not in its protonated, water-soluble form.[4] |
Issue 2: Formation of a Dark, Tarry Reaction Mixture
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of the starting materials and products. | - Carefully control the reaction temperature, especially during the exothermic formation of the Vilsmeier reagent. - Consider running the reaction at a slightly lower temperature for a longer duration. |
| Prolonged Reaction Time: Heating the reaction for an extended period after completion can lead to degradation. | - Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed. |
Issue 3: Difficulty in Isolating the Product
| Potential Cause | Troubleshooting Step |
| Product is Water-Soluble: If the product is protonated (as a quinolinium salt), it may remain dissolved in the aqueous phase during work-up. | - After quenching with ice, carefully neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide solution to a pH of 6-7.[4] This will deprotonate the product, reducing its water solubility and causing it to precipitate. |
| Product is an Oil: The crude product may separate as an oil instead of a solid. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If oiling out persists, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and then purify by column chromatography. |
Optimization of Reaction Conditions
The following table summarizes key quantitative parameters that can be adjusted to optimize the yield of the Vilsmeier-Haack synthesis of this compound. The values are based on typical conditions reported for the synthesis of related chloroquinolines.
| Parameter | Range | Optimal (Reported for related syntheses) | Notes |
| Molar Ratio of POCl₃:Substrate | 3 - 15 equivalents | 12 equivalents[1] | A higher excess of POCl₃ often leads to better yields. |
| Initial Temperature | 0 - 10°C | 0 - 5°C[2] | For the formation of the Vilsmeier reagent and its addition to the substrate. |
| Reaction Temperature | 70 - 100°C | 80 - 90°C[2] | For the cyclization and formylation step. |
| Reaction Time | 4 - 12 hours | 4 - 10 hours[2][3] | Monitor by TLC to determine completion. |
| Work-up pH | 6 - 8 | Neutral (pH 7)[4] | Crucial for the precipitation of the final product. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of a substituted 2-chloro-3-formylquinoline, which can be adapted for the synthesis of this compound, likely from a suitable acetanilide precursor.
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled (12 equivalents)
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF (5 mL per gram of acetanilide).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add freshly distilled POCl₃ (12 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent.
-
To this pre-formed reagent, add the substituted acetanilide (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to come to room temperature.
-
Heat the reaction mixture in a water bath at 80-90°C for 4-10 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate.
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting guide for low yield in Vilsmeier-Haack synthesis.
References
Technical Support Center: Formylation of 4-Chloroquinolines
Welcome to the technical support center for the formylation of 4-chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of 4-chloroquinolines, particularly using the Vilsmeier-Haack reaction.
Problem 1: Low or No Yield of the Desired Formylated Product
Possible Causes and Solutions:
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Insufficient Activation of the Quinoline Ring: 4-Chloroquinoline is an electron-deficient heterocyclic system, which can be unreactive towards Vilsmeier-Haack formylation. The chloro-substituent and the nitrogen atom deactivate the ring towards electrophilic substitution.
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Solution: Consider using a quinoline derivative with electron-donating groups on the carbocyclic ring to increase its reactivity. If you must use 4-chloroquinoline, harsher reaction conditions (higher temperature, longer reaction time) may be required, but this can also lead to an increase in side products.
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-
Decomposition of Starting Material: The strongly acidic and high-temperature conditions of the Vilsmeier-Haack reaction can lead to the decomposition of the starting material or the product.
-
Solution: Carefully control the reaction temperature. Start with milder conditions (e.g., 0 °C for the formation of the Vilsmeier reagent, followed by a gradual increase in temperature). Monitor the reaction progress closely using TLC to avoid prolonged heating after the reaction is complete.
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-
Improper Stoichiometry of Reagents: An incorrect ratio of the Vilsmeier reagent (POCl₃/DMF) to the 4-chloroquinoline can lead to incomplete reaction or the formation of side products.
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Solution: Typically, an excess of the Vilsmeier reagent is used. A common starting point is a 1:3:5 molar ratio of substrate to POCl₃ to DMF. Optimization of this ratio may be necessary for your specific substrate.
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Problem 2: Formation of Multiple Products and Purification Difficulties
Possible Causes and Solutions:
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Side Reactions: Several side reactions can occur during the formylation of 4-chloroquinolines, leading to a complex product mixture. The most common side reactions are detailed in the FAQs below.
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Solution: To minimize side reactions, it is crucial to maintain strict control over the reaction conditions, especially temperature. The use of less harsh Vilsmeier reagents (e.g., using oxalyl chloride instead of POCl₃) could be explored. Purification is often achieved through column chromatography on silica gel.
-
-
Hydrolysis of the Chloro Group: The acidic conditions of the Vilsmeier-Haack reaction, followed by aqueous workup, can lead to the hydrolysis of the 4-chloro group, resulting in the formation of the corresponding 4-quinolone.
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Solution: Minimize the amount of water present during the reaction and workup. A non-aqueous workup, if possible, could be considered. Alternatively, the 4-quinolone can be re-chlorinated in a subsequent step if it is an undesired side product.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of 4-chloroquinolines with an activated methyl group (e.g., 4-chloro-2-methylquinoline)?
When a 4-chloroquinoline derivative with an activated methyl group, such as 4-chloro-2-methylquinoline (4-chloroquinaldine), is subjected to Vilsmeier-Haack conditions, several side reactions can occur in addition to the desired formylation on the quinoline ring. Based on studies of similar systems like 4-hydroxyquinaldines, the following side products can be expected[1][2]:
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Reaction at the Activated Methyl Group: The Vilsmeier reagent can react with the active methyl group at the 2-position to form a vinylogous iminium salt, which upon hydrolysis yields a β-hydroxyvinyl derivative (enol). This can lead to the formation of products like 4-chloro-3-formyl-2-(2-hydroxyvinyl)quinoline.
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Simple Formylation without Reaction at the Methyl Group: Formylation at the 3-position of the quinoline ring might occur without any reaction at the 2-methyl group, yielding 4-chloro-3-formyl-2-methylquinoline.
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De-formylation or Unreacted Starting Material: Incomplete reaction can result in the recovery of the starting 4-chloro-2-methylquinoline.
Q2: What is the expected regioselectivity for the formylation of the 4-chloroquinoline ring?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of quinoline, the pyridine ring is electron-deficient, and the benzene ring is generally more susceptible to electrophilic attack. However, the directing effects of the chloro-substituent and the overall electronic nature of the heterocyclic system play a crucial role. For many quinoline systems, formylation occurs preferentially at the 3-position of the pyridine ring[1][3].
Q3: Can the 4-chloro group be replaced by a hydroxyl group during the reaction?
Yes, the conversion of a 4-chloroquinoline to a 4-quinolone (4-hydroxyquinoline) is a possible side reaction. This is essentially a nucleophilic substitution where water acts as the nucleophile. The acidic environment of the Vilsmeier-Haack reaction can facilitate this hydrolysis, especially during the aqueous workup phase.
Q4: Can diformylation occur?
While less common for electron-deficient systems, diformylation is a potential side reaction, especially if the quinoline ring possesses strong electron-donating groups or if harsh reaction conditions and a large excess of the Vilsmeier reagent are employed.
Quantitative Data Summary
The following table summarizes typical yields of products and side products observed in the Vilsmeier-Haack reaction of 4-hydroxyquinaldines, which provides insight into the potential product distribution for the formylation of 4-chloro-2-methylquinoline.
| Starting Material | Product | Side Product 1 | Side Product 2 | Reaction Conditions | Yields | Reference |
| 4-Hydroxyquinaldine | 4-Chloro-3-formyl-2-(vinyl-1-ol)quinoline | 4-Hydroxy-3-formylquinaldine | 4-Chloroquinaldine | POCl₃/DMF, 100°C, 15-20h | Good yields of the main product, with minor yields of side products. | [2] |
Note: Specific yield percentages were not detailed in the abstract, but the formation of these products was confirmed.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Reaction on 4-Hydroxyquinaldines
This protocol is adapted from the study on 4-hydroxyquinaldines and can serve as a starting point for the formylation of 4-chloroquinolines[2].
-
Preparation of the Vilsmeier Reagent: In a round-bottomed flask equipped with a stirring bar and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the substrate is typically in the range of 3-15 equivalents.
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After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
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Reaction with the Quinoline Substrate: Add the 4-substituted quinoline to the prepared Vilsmeier reagent.
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After the addition, the reaction mixture is typically heated. For 4-hydroxyquinaldines, the temperature was maintained at 100 °C for 15-20 hours. For 4-chloroquinolines, optimization of temperature and reaction time will be necessary.
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Workup: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a suitable base (e.g., NaOH solution) to a pH of 7-8.
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The crude product may precipitate out and can be collected by filtration.
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Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether-ethyl acetate mixtures).
Visualizations
Reaction Pathway for the Vilsmeier-Haack Reaction on a Substituted Quinoline
References
Technical Support Center: Purification of 4-Chloroquinoline-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloroquinoline-6-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is mostly the desired compound. It is generally a simpler and more scalable technique. Column chromatography is more effective for separating the target compound from significant amounts of impurities with different polarities. It offers higher resolution but can be more time-consuming and require more solvent.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: Based on the purification of structurally similar compounds, suitable recrystallization solvents include alcohols, often in combination with other solvents. Good starting points for solvent screening include:
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Ethanol/Ethyl Acetate mixtures[1]
-
Methanol/Ethanol mixtures[2]
-
Methanol/Acetone mixtures[2]
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A general approach is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (like an alcohol) and then add a less polar "anti-solvent" (like hexanes or water) until turbidity is observed, followed by cooling.
Q4: What is a typical stationary and mobile phase for column chromatography of this compound?
A4: For column chromatography, silica gel is the most common stationary phase. A typical mobile phase would be a gradient of non-polar and polar solvents, such as a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) first.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | The chosen solvent is not suitable; the compound has low solubility. | - Try a different solvent or a solvent mixture. - Increase the volume of the solvent. - Ensure the solvent is at its boiling point. |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The compound is impure. | - Lower the temperature at which the solution is saturated. - Use a larger volume of solvent. - Try a different solvent with a lower boiling point. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath. - Scratch the inside of the flask or add a seed crystal. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The crystals were not washed properly. | - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization. - Ensure the crystals are washed with fresh, cold solvent. - Consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | The solvent system is not optimal. | - Adjust the polarity of the mobile phase. If spots are too high (high Rf), decrease the polarity (less ethyl acetate). If spots are too low (low Rf), increase the polarity (more ethyl acetate). - Try a different solvent system (e.g., dichloromethane/methanol). |
| Compound does not elute from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase. - If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Cracking or channeling of the silica gel column. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to settle the silica gel evenly. |
| Broad or tailing bands during elution. | The column is overloaded with the sample. The compound is interacting strongly with the stationary phase. | - Use a larger column or load less sample. - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase to reduce tailing. |
| Co-elution of impurities with the product. | The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient during elution to improve separation. - Try a different stationary phase (e.g., alumina) or a different solvent system. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or air dry them.
General Column Chromatography Protocol
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TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a flat, uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, starting with the least polar composition determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound of interest.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Suzuki-Miyaura cross-coupling reaction for 4-Chloroquinoline-6-carbaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper activation of your precatalyst. For instance, some Pd(II) sources require reduction in situ, which can be facilitated by phosphine ligands or through the homocoupling of boronic acids.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Also, verify the quality of your palladium source, as degradation can lead to inactivity.
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Poor Ligand Choice: The reactivity of chloroquinolines, which are often electron-deficient, can be challenging. Bulky, electron-rich phosphine ligands are generally recommended to enhance the rate of both oxidative addition and reductive elimination.[2] Ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) have shown success in coupling heteroaryl chlorides.[3] In some cases, an alkylphosphine ligand may be preferable to an arylphosphine as it can increase the electron density on the palladium center, accelerating key steps in the catalytic cycle.
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Inadequate Base: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4] For this substrate, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous, as moisture can affect its efficacy. In some anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.
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Low Reaction Temperature: The C-Cl bond in 4-chloroquinoline is relatively strong and may require elevated temperatures for efficient oxidative addition. If you observe low conversion, consider increasing the reaction temperature, typically in the range of 80-110 °C.
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture.
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Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of Pd(II) species and oxygen.[1] To minimize homocoupling, ensure the reaction mixture is thoroughly degassed to remove oxygen. Using a Pd(0) catalyst or ensuring efficient reduction of a Pd(II) precatalyst can also help.
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Dehalogenation (Hydrodehalogenation): This process results in the replacement of the chlorine atom on the quinoline ring with a hydrogen atom, leading to the formation of quinoline-6-carbaldehyde. This can occur if a hydride source is present in the reaction mixture, which can be generated from the solvent or additives.[1] Using anhydrous solvents and ensuring the purity of all reagents can help mitigate this side reaction.
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Protodeborylation: The boronic acid can be converted back to the corresponding arene through the cleavage of the C-B bond. This is often an issue with unstable boronic acids, particularly heteroaryl boronic acids.[6] Using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) can enhance stability and reduce protodeborylation.[1]
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Aldehyde-Related Side Reactions: The aldehyde group on the quinoline substrate can potentially coordinate to the palladium center, which may inhibit the catalytic cycle. In some cases, under specific conditions, the aldehyde group can be reduced to an alcohol. One study reported the simultaneous reduction of an aldehyde group to a hydroxymethyl group during a Suzuki coupling reaction at high temperatures (150 °C) in the presence of DABCO and K₂CO₃ in a DMF/H₂O mixture.[7] To avoid this, it is advisable to use milder reaction conditions when possible.
Q3: My desired product is formed, but the yield is consistently low. How can I improve it?
A3: Low yields, even with product formation, often point to incomplete reaction or product degradation.
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Optimize Catalyst and Ligand Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side products. A typical starting point is 1-5 mol% of the palladium catalyst and a ligand-to-metal ratio of 1:1 to 2:1. Fine-tuning these ratios is crucial for optimal performance.
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Screen Different Bases and Solvents: The optimal base and solvent combination can be highly substrate-dependent. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water) can significantly impact the yield.
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Check the Purity of Reagents: The purity of the this compound, the boronic acid, and all other reagents is paramount. Impurities can poison the catalyst or lead to unwanted side reactions. Boronic acids, in particular, can degrade upon storage.
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Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may not always lead to higher yields and can sometimes result in product decomposition. Similarly, while a higher temperature can increase the reaction rate, it can also promote side reactions. An optimal temperature needs to be determined experimentally.
Frequently Asked Questions (FAQs)
Q: What is the best palladium catalyst for the Suzuki coupling of this compound?
A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for challenging substrates like heteroaryl chlorides, palladium precatalysts combined with bulky, electron-rich phosphine ligands are generally recommended. Good starting points include:
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PdCl₂(PPh₃)₂ in combination with an additional phosphine ligand like PCy₃: The additional alkylphosphine ligand can enhance catalytic activity.
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Palladacycle precatalysts with Buchwald-type ligands (e.g., SPhos, XPhos): These are known for their high activity in coupling aryl chlorides.
Q: What is the recommended ligand-to-palladium ratio?
A: A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point. An excess of ligand can sometimes inhibit the reaction by forming less reactive palladium complexes.
Q: Can I run this reaction under air, or is an inert atmosphere necessary?
A: For optimal and reproducible results, it is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid.
Q: The aldehyde group in my substrate is sensitive. Are there any specific precautions I should take?
A: Yes, the aldehyde functionality can be sensitive to certain reaction conditions. To minimize the risk of side reactions involving the aldehyde:
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Use mild bases like K₂CO₃ or K₃PO₄.
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Avoid excessively high temperatures if possible.
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Keep the reaction time to the minimum required for complete conversion of the starting material.
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If reduction of the aldehyde is observed, consider protecting it as an acetal before the coupling reaction, followed by deprotection.
Data Presentation: Catalyst and Ligand Screening
The following tables summarize typical conditions and outcomes for the Suzuki coupling of chloroquinolines with various arylboronic acids, providing a baseline for optimization.
Table 1: Catalyst and Ligand Performance in the Suzuki Coupling of Chloroquinolines
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | PCy₃ | K₂CO₃ | Dioxane/H₂O | 80-90 | Moderate to Good | |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 80-90 | Moderate | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [8] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 100-110 | Good to Excellent |
Note: Yields are highly dependent on the specific boronic acid used.
Table 2: Effect of Boronic Acid Structure on Reaction Yield
| Boronic Acid | Typical Yield Range (%) | Notes |
| Phenylboronic acid | 70-95 | Generally provides good yields. |
| 4-Methoxyphenylboronic acid | 75-98 | Electron-donating groups often lead to high yields. |
| 4-Trifluoromethylphenylboronic acid | 60-85 | Electron-withdrawing groups can sometimes lead to slightly lower yields. |
| 2-Thienylboronic acid | 50-80 | Heteroarylboronic acids can be less stable and may require optimized conditions. |
| 3-Pyridylboronic acid | 40-75 | The nitrogen atom in pyridylboronic acids can coordinate to the catalyst, potentially inhibiting the reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
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Reagent Preparation:
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To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the ligand (e.g., PCy₃, 4-10 mol%) in the reaction solvent.
-
-
Reaction Setup:
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Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
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Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the flask containing the solid reagents.
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Add the prepared catalyst solution to the reaction mixture via syringe.
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Reaction Execution:
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
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Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing dimer formation in reactions of 4-Chloroquinoline-6-carbaldehyde
Welcome to the technical support center for 4-Chloroquinoline-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dimer formation during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem with this compound?
A1: Dimerization is an unintended side reaction where two molecules of this compound react with each other to form a larger, dimeric byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the dimer's higher molecular weight and potentially similar polarity to the target compound.
Q2: What are the most common reactions where dimer formation is observed with this compound?
A2: Dimer formation is frequently encountered in three main classes of reactions:
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Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Homocoupling of two 4-Chloroquinoline molecules can occur.
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Reductive Amination: The aldehyde group can undergo self-condensation or reductive coupling under certain conditions.
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Knoevenagel Condensation: Base-catalyzed self-condensation of the aldehyde can compete with the desired reaction.[1]
Q3: How can I detect and quantify dimer formation in my reaction mixture?
A3: Several analytical techniques can be used:
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Thin-Layer Chromatography (TLC): A new spot, typically with lower mobility (smaller Rf value) than the starting material, may indicate a higher molecular weight dimer.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the ratio of desired product to the dimer byproduct.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components and provide the mass of the dimer, confirming its identity.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product mixture can show characteristic signals for the dimer, which will have a more complex spectrum than the starting material.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides a systematic approach to diagnosing and solving issues related to dimer formation based on the type of reaction being performed.
Caption: A flowchart outlining the logical steps to diagnose and resolve dimer formation based on the chemical reaction being performed.
Issue 1: Dimer Formation in Palladium-Catalyzed Cross-Coupling
This typically occurs via a homocoupling side reaction of the 4-chloroquinoline starting material.
Caption: Desired cross-coupling pathway versus the undesired homocoupling side reaction leading to dimer formation.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Reactivity | Switch to ligands that favor cross-coupling. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote reductive elimination from the hetero-biaryl palladium complex over the homo-coupled complex. | These ligands accelerate the rate-limiting reductive elimination step for the desired product, outcompeting the homocoupling pathway. |
| High Catalyst Loading | Reduce the palladium catalyst loading to 1-3 mol%. | Higher catalyst concentrations can increase the probability of two palladium-bound quinoline molecules interacting to form a dimer. |
| Reaction Temperature | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. | Homocoupling side reactions often have a higher activation energy and become more prevalent at elevated temperatures. |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner. | This ensures the palladium complex is more likely to react with the intended coupling partner rather than another molecule of the starting material.[5] |
Issue 2: Dimer Formation in Reductive Amination
Dimerization here can result from an aldol-type self-condensation of the aldehyde followed by reduction, or reductive coupling of two aldehyde molecules.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Reducing Agent Choice | Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] | NaBH(OAc)₃ is acidic and selectively reduces the iminium ion intermediate as it forms, without significantly reducing the starting aldehyde. This prevents a buildup of aldehyde that could lead to self-condensation.[8] |
| Non-selective Reduction | If using sodium borohydride (NaBH₄), ensure the imine is fully formed before adding the reducing agent.[6] | NaBH₄ can reduce both the aldehyde and the imine. Adding it prematurely can lead to reduction of the starting material and other side reactions.[8][9] |
| Reaction pH | Maintain a slightly acidic pH (4-6) by adding a mild acid like acetic acid. | This pH range is optimal for the formation of the iminium ion intermediate, which is more readily reduced than the neutral imine, thus accelerating the desired reaction over side reactions. |
| High Concentration | Perform the reaction under more dilute conditions (e.g., 0.1 M). | Dimerization is a bimolecular reaction. Lowering the concentration of the starting material decreases the likelihood of two molecules reacting with each other. |
Issue 3: Dimer Formation in Knoevenagel Condensation
This occurs when the aldehyde undergoes a base-catalyzed self-condensation instead of reacting with the intended active methylene compound.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Base Strength | Use a weak amine base as a catalyst, such as piperidine or pyridine, often with a catalytic amount of acetic acid.[1] | Strong bases (e.g., NaOH, NaOEt) can deprotonate the α-carbon of the aldehyde (if applicable) or catalyze rapid self-condensation. A weak base is sufficient to deprotonate the active methylene compound without promoting aldehyde side reactions. |
| Water Accumulation | Use a Dean-Stark apparatus to remove the water formed during the condensation. | The Knoevenagel condensation is an equilibrium reaction.[1] Removing water drives the reaction toward the desired product and minimizes side reactions that may be favored under aqueous basic conditions. |
| High Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Unwanted side reactions, including self-condensation, are often accelerated more than the desired reaction at higher temperatures. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dimerization
This protocol is for the coupling of this compound with an arylboronic acid.
Caption: A generalized workflow for synthesis, from initial setup to final product analysis and characterization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd₂(dba)₃ (0.015 equiv) with SPhos (0.03 equiv)
-
K₂CO₃ (2.0 equiv), oven-dried
-
Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if using a two-part system) under a positive flow of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of starting material and the formation of both the desired product and a potential higher molecular weight dimer spot.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to separate the desired product from any dimer byproduct.
Protocol 2: Selective Reductive Amination
This protocol details the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic, ~5 mol%)
Procedure:
-
Dissolve this compound and the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Monitor the formation of the imine intermediate by TLC or LC-MS if desired.
-
Add sodium triacetoxyborohydride to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine via column chromatography.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Scale-up considerations for the synthesis of 4-Chloroquinoline-6-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Chloroquinoline-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: There are two main synthetic strategies for the large-scale synthesis of this compound:
-
Route 1: Vilsmeier-Haack Reaction: This is a common and direct method that involves the formylation and cyclization of an appropriate N-arylacetamide precursor using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[1][2][3]
-
Route 2: Oxidation of a Methylquinoline Precursor: This alternative route involves the synthesis of 4-chloro-6-methylquinoline followed by its oxidation to the desired aldehyde. This can be a multi-step process but may offer advantages in terms of safety and impurity profile.
Q2: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The Vilsmeier-Haack reaction is exothermic and can present significant thermal hazards upon scale-up.[4][5][6][7][8] The primary concerns are:
-
Thermal Runaway: The reaction can generate a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure.[4][6]
-
Instability of the Vilsmeier Reagent: The pre-formed Vilsmeier reagent can be thermally unstable.
-
Gas Evolution: The reaction quench with water or base is also exothermic and can lead to the evolution of gases.
Q3: How can the purity of this compound be improved during scale-up?
A3: Achieving high purity on a large scale requires careful optimization of the purification process. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.[9]
-
Column Chromatography: While more common in laboratory-scale synthesis, it can be adapted for larger scales to remove closely related impurities.[10][11]
-
Washing/Trituration: Washing the crude product with appropriate solvents can effectively remove certain impurities.
Q4: What are the typical byproducts in the synthesis of this compound?
A4: Byproduct formation can be a significant issue in scale-up synthesis. Potential byproducts include:
-
Over-formylated products: Under certain conditions, the Vilsmeier-Haack reaction can lead to the introduction of more than one formyl group.
-
Incompletely cyclized intermediates: The cyclization step may not go to completion, leaving starting materials or intermediates in the final product.
-
Isomeric quinolines: Depending on the starting materials and reaction conditions, the formation of isomeric quinoline derivatives is possible.
-
Products from side reactions: The reactive nature of the intermediates can lead to various side reactions, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature cautiously. | Complete consumption of the starting material and increased product formation. |
| Suboptimal reagent stoichiometry | Optimize the molar ratio of the acetanilide precursor to the Vilsmeier reagent (POCl₃ and DMF). An excess of the Vilsmeier reagent is often used. | Improved conversion of the starting material to the desired product. |
| Poor quality of reagents | Ensure that POCl₃ and DMF are of high purity and anhydrous, as moisture can deactivate the Vilsmeier reagent. | Consistent and improved reaction yields. |
| Substrate deactivation | If the aromatic ring of the precursor is substituted with strongly electron-withdrawing groups, the Vilsmeier-Haack reaction may be less efficient. Consider using a more reactive precursor if possible. | Enhanced reactivity and higher yields. |
Issue 2: Exothermic Runaway During Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid addition of reagents | Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) and substrate solution slowly and in a controlled manner, while carefully monitoring the internal temperature.[4][6] | Maintain the reaction temperature within the desired range and prevent a sudden exotherm. |
| Inadequate cooling | Ensure the reactor has sufficient cooling capacity for the scale of the reaction. Use a cooling bath or a reactor with a cooling jacket.[5] | Effective heat removal and stable reaction temperature. |
| Poor mixing | Use efficient mechanical stirring to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hot spots.[5] | Homogeneous reaction mixture and better temperature control. |
| Accumulation of unreacted Vilsmeier reagent | Ensure that the reaction is proceeding as the reagents are added. A sudden increase in temperature upon stopping the addition could indicate an accumulation of unreacted reagents. | A controlled reaction rate that matches the addition rate. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of tarry byproducts | Optimize the reaction temperature and time to minimize the formation of polymeric or tarry materials. A lower temperature may be beneficial. | Cleaner crude product that is easier to purify. |
| Inappropriate recrystallization solvent | Screen a variety of solvents or solvent mixtures to find the optimal system for recrystallization that provides good recovery of the pure product while leaving impurities in the mother liquor.[9] | High purity crystalline product with good yield. |
| Co-precipitation of impurities | If impurities co-precipitate with the product during recrystallization, consider a multi-step purification process, such as a solvent wash followed by recrystallization. | Removal of stubborn impurities and improved final product purity. |
| Oily product | If the product oils out during purification, try to induce crystallization by seeding with a small crystal of the pure product, scratching the inside of the flask, or cooling the solution slowly. | Solid, crystalline product that can be easily filtered and dried. |
Experimental Protocols
Route 1: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific scales and equipment.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| N-(4-formylphenyl)acetamide | 163.17 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 - 5.0 |
| Dimethylformamide (DMF) | 73.09 | 5.0 - 10.0 |
| Dichloromethane (DCM) | 84.93 | As solvent |
| Saturated Sodium Bicarbonate Solution | - | For quench |
| Anhydrous Magnesium Sulfate | - | For drying |
Procedure:
-
Vilsmeier Reagent Formation: In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, cool dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve N-(4-formylphenyl)acetamide in an appropriate solvent like dichloromethane (DCM) and add it to the reactor.
-
Reaction: Slowly add the solution of the acetanilide to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: Cool the reaction mixture to 0-5 °C and slowly quench by pouring it onto crushed ice. Then, carefully neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8. This step is exothermic and may release gas, so it should be done with caution in a well-ventilated area.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Route 2: Synthesis via Oxidation of 4-chloro-6-methylquinoline
Step 1: Synthesis of 4-hydroxy-6-methylquinoline This can be achieved through various named reactions for quinoline synthesis, such as the Conrad-Limpach synthesis from p-toluidine and diethyl malonate.
Step 2: Chlorination of 4-hydroxy-6-methylquinoline
Procedure:
-
Charge a reactor with 4-hydroxy-6-methylquinoline and an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (around 110-120 °C) for 2-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry, and concentrate to obtain crude 4-chloro-6-methylquinoline.
-
Purify by recrystallization or column chromatography.
Step 3: Oxidation of 4-chloro-6-methylquinoline to this compound
Procedure:
-
Dissolve 4-chloro-6-methylquinoline in a suitable solvent (e.g., acetic acid, carbon tetrachloride).
-
Add an oxidizing agent such as selenium dioxide (SeO₂) or chromium trioxide (CrO₃).
-
Heat the reaction mixture to the appropriate temperature (e.g., reflux) for several hours.
-
After completion, work up the reaction mixture to remove the oxidizing agent and byproducts. This may involve filtration and extraction.
-
Isolate and purify the this compound as described in Route 1.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the Vilsmeier-Haack reaction.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. ijsr.net [ijsr.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amarequip.com [amarequip.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. fauske.com [fauske.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions of 4-Chloroquinoline-6-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with catalyst poisoning in cross-coupling reactions involving 4-chloroquinoline-6-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound is considered a challenging substrate due to two primary functional groups that can lead to catalyst poisoning. The quinoline nitrogen can act as a Lewis base and coordinate strongly to the metal center (e.g., Palladium), leading to the formation of inactive catalyst species. Additionally, the aldehyde group can potentially interact with the catalyst or reagents, leading to side reactions or catalyst deactivation.
Q2: What are the common signs of catalyst poisoning in my reaction?
A2: Common indications of catalyst poisoning include:
-
Low or no product yield: The reaction fails to proceed to completion or does not start at all.
-
Stalled reaction: The reaction begins but stops before all the starting material is consumed.
-
Formation of side products: Undesired products are observed, often resulting from side reactions involving the catalyst or starting materials.
-
Changes in reaction mixture color: A color change, such as the formation of palladium black, can indicate catalyst decomposition.
Q3: Which cross-coupling reactions are most susceptible to poisoning by this substrate?
A3: Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are all susceptible to catalyst poisoning by N-heterocycles like quinoline. The degree of poisoning can depend on the specific reaction conditions, ligands, and the palladium precursor used.
Q4: Can the choice of catalyst and ligand mitigate poisoning?
A4: Yes, the appropriate selection of the catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often protect the metal center and promote the desired catalytic cycle over catalyst deactivation pathways. For instance, ligands like XPhos, SPhos, or RuPhos have shown success in cross-coupling reactions of challenging heterocyclic substrates.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen is coordinating to the palladium center, inhibiting its catalytic activity. | 1. Increase Catalyst Loading: A higher catalyst concentration may overcome partial deactivation. 2. Use a Different Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). These can shield the metal center. 3. Add a Lewis Acid: A Lewis acid additive (e.g., ZnCl₂, B(OMe)₃) can potentially interact with the quinoline nitrogen, reducing its ability to poison the catalyst. |
| Aldehyde Interference: The aldehyde group may be participating in side reactions or interacting with the catalyst. | 1. Protect the Aldehyde: Consider protecting the aldehyde group as an acetal before the cross-coupling reaction, followed by deprotection. 2. Optimize Reaction Temperature: Lowering the reaction temperature might reduce the rate of side reactions involving the aldehyde. | |
| Poor Solubility: The substrate or reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and poor kinetics. | 1. Solvent Screening: Test a range of solvents or solvent mixtures to ensure all components are fully dissolved at the reaction temperature. 2. Increase Temperature: Carefully increasing the reaction temperature can improve solubility. | |
| Reaction Stalls | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of inactive species like palladium black. | 1. Use a More Stable Precatalyst: Employ a pre-formed palladium complex that is more resistant to decomposition. 2. Degas Thoroughly: Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. |
| Formation of Side Products | Homocoupling: The organometallic reagent (e.g., boronic acid in a Suzuki reaction) may be reacting with itself. | 1. Adjust Stoichiometry: Vary the ratio of the coupling partners. 2. Control Addition Rate: Slow addition of the organometallic reagent can sometimes minimize homocoupling. |
| Reduction of Aldehyde: The aldehyde group may be reduced under the reaction conditions. | 1. Change the Base or Solvent: Some bases or solvents may promote aldehyde reduction. Screen alternatives. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a general guideline and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle vs. catalyst poisoning pathway.
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Method Validation for the Analysis of 4-Chloroquinoline-6-carbaldehyde
For researchers and professionals in drug development, the accurate quantification of intermediates like 4-Chloroquinoline-6-carbaldehyde is critical for ensuring the quality and consistency of final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, complete with hypothetical but representative experimental data and detailed protocols to aid in method selection and validation.
Core Principles: HPLC vs. GC-MS
The primary distinction between HPLC and GC-MS lies in their mobile phases and the consequent applicability to different types of compounds.[1][2][3] HPLC utilizes a liquid mobile phase, making it ideal for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][4] In contrast, GC-MS employs an inert gas as the mobile phase and requires the analyte to be volatile and thermally stable for vaporization in the injector.[1][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mobile Phase | Liquid solvent or mixture of solvents[1] | Inert gas (e.g., Helium, Nitrogen)[1] |
| Sample Requirement | Analyte must be soluble in the mobile phase[2] | Analyte must be volatile and thermally stable[2] |
| Operating Temperature | Typically ambient to moderately elevated (<100°C)[2] | High temperatures (150°C - 300°C) to ensure vaporization[1] |
| Separation Principle | Based on analyte's partitioning between the liquid mobile phase and solid stationary phase, driven by factors like polarity.[1] | Based on analyte's boiling point and interaction with the stationary phase.[2] |
| Typical Analytes | Non-volatile, thermally unstable, polar, and large molecules.[4] | Volatile and semi-volatile organic compounds.[1] |
For this compound, a compound that is likely solid at room temperature and may have limited thermal stability, HPLC is often the more direct and suitable technique. GC-MS analysis is also feasible but may require higher temperatures that could risk degradation or might necessitate derivatization to increase volatility.
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantitative determination of this compound using a reversed-phase HPLC method with UV detection.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 20 µL.[6]
-
Detector Wavelength: 220 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving the material in Acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a method for the analysis of this compound, assuming it has sufficient volatility and thermal stability.
-
Instrumentation: GC system coupled with a Mass Spectrometer (single quadrupole or equivalent).
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Injector: Splitless mode at 280°C.[7]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Parameters:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Dichloromethane.
-
Prepare calibration standards by serial dilution to concentrations from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving in Dichloromethane to a concentration within the calibration range.
-
Method Validation Summary
Method validation ensures that an analytical procedure is suitable for its intended purpose.[8] Key parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[9][10] The following table summarizes expected performance data for the two methods.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99[11] |
| Range | 0.5 - 50 µg/mL | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.0% - 103.5% | 80% - 120%[11] |
| Precision (% RSD) | < 2.0% | < 5.0% | RSD ≤ 15%[11] |
| LOD | ~0.15 µg/mL | ~0.3 µg/mL | Signal-to-Noise ≥ 3 |
| LOQ | ~0.5 µg/mL | ~1.0 µg/mL | Signal-to-Noise ≥ 10 |
Note: These values are representative and would need to be confirmed through rigorous experimental validation.
Method Selection Guide
Choosing between HPLC and GC-MS depends on the specific analytical requirements, including the nature of the analyte and the goals of the analysis.
Conclusion
Both HPLC and GC-MS are viable techniques for the analysis of this compound, each with distinct advantages.
-
HPLC is generally the preferred method due to its applicability to a broader range of compounds, including those that are non-volatile and thermally sensitive.[4] It often requires simpler sample preparation and operates at ambient temperatures, minimizing the risk of analyte degradation.[1] This makes it exceptionally well-suited for routine quality control and stability testing.
-
GC-MS offers superior separation efficiency and is considered a "gold standard" for the identification of unknown volatile compounds due to the definitive structural information provided by mass spectrometry.[8] While potentially challenging for less volatile compounds like this compound, it is invaluable for impurity profiling and confirmation of identity, provided the analyte is thermally stable.
Ultimately, the choice of method should be guided by the specific analytical needs. For routine quantification, a validated HPLC-UV method is robust and reliable. For in-depth structural elucidation or analysis of volatile impurities, GC-MS is the more powerful tool. In many drug development settings, both techniques are employed to build a comprehensive analytical profile of key intermediates and final products.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of Suzuki coupling efficiency with different classes of boronic acids, supported by experimental data and detailed protocols.
The Suzuki Coupling Reaction at a Glance
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. A base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Visualizing the Catalytic Cycle
The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparing Boronic Acid Efficiency: A Data-Driven Approach
The electronic and steric properties of the boronic acid play a crucial role in the efficiency of the Suzuki coupling. The following tables summarize the performance of different classes of boronic acids under various reaction conditions, with data compiled from multiple studies.
Electron-Rich Arylboronic Acids
Electron-rich arylboronic acids are generally excellent coupling partners, often providing high yields of the desired biaryl products.
| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)2 | K3PO4 | Dioxane/H2O | 100 | 24 | 95 | [1] |
| 4-Methylphenylboronic acid | 4-Bromotoluene | Pd(OAc)2 | K2CO3 | Water | 70 | 1 | 99 | [2] |
| 2-Furylboronic acid | 4-Chloroanisole | Pd(dba)2/SPhos | K3PO4 | Toluene | 100 | 18 | 91 | [1] |
Electron-Poor Arylboronic Acids
Electron-poor arylboronic acids can be more challenging substrates due to their reduced nucleophilicity and increased susceptibility to side reactions like protodeboronation.[3][4] However, with optimized conditions, high yields can be achieved.
| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)2 | K2CO3 | Water | 70 | 1 | 98 | [2] |
| 4-Nitrophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)2 | K2CO3 | WEB | RT | 0.5 | 96 | [5] |
| 2,4-Difluorophenylboronic acid | 4-Methoxy-phenyl p-toluenesulfonate | Ni(COD)2/PCy3 | K3PO4 | Toluene | RT | 12 | 95 | [4] |
Sterically Hindered Arylboronic Acids
Steric hindrance on the boronic acid can significantly slow down the rate of transmetalation. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this challenge and achieve good yields.[6]
| Arylboronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 2-Bromotoluene | Pd(OAc)2 | K2CO3 | Water | 70 | 1 | 95 | [2] |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd2(dba)3/BI-DIME | K3PO4 | Toluene | 110 | 24 | 92 | [6] |
| 1-Naphthylboronic acid | 1-Bromonaphthalene | Pd(OAc)2 | K2CO3 | WEB | RT | 1 | 94 | [5] |
Experimental Protocols: A General Framework
To ensure a fair comparison of different boronic acids, a standardized experimental protocol is essential. The following represents a general procedure that can be adapted for specific substrates.
Visualizing the Experimental Workflow
Caption: A general experimental workflow for Suzuki coupling reactions.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 0.5-2 mol%)
-
Ligand (if required, e.g., PPh3, SPhos, XPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, Water, typically 3-5 mL)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, palladium catalyst, and ligand (if applicable).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[[“]]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5][8]
Conclusion and Key Considerations
The efficiency of the Suzuki coupling reaction is highly dependent on the nature of the boronic acid. While electron-rich boronic acids are generally robust coupling partners, electron-poor and sterically hindered substrates often require careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base. For unstable boronic acids, such as some heteroaryl derivatives, the use of more stable boronic esters (e.g., pinacol or MIDA esters) can be advantageous.[3][9]
This guide provides a foundational understanding and a practical starting point for researchers. For novel or particularly challenging substrates, further screening of reaction parameters will likely be necessary to achieve optimal results. The provided data and protocols should serve as a valuable resource in the design and execution of successful Suzuki-Miyaura cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloroquinoline-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 4-Chloroquinoline-6-carbaldehyde. Due to a lack of specific validated methods for this particular analyte in publicly available literature, this document details established analytical approaches for structurally similar compounds, such as other quinoline derivatives and aromatic aldehydes. The methodologies presented here, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for developing and validating a quantitative assay for this compound.
Executive Summary
The quantification of this compound, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), is crucial for quality control and regulatory compliance. This guide explores two principal analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used technique for the analysis of aromatic aldehydes, often involving derivatization to enhance detection and separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds, which may also require derivatization for aldehydes.
While direct analysis of this compound may be feasible, derivatization strategies are commonly employed to improve chromatographic behavior and sensitivity. This guide will focus on methods involving derivatization with 2,4-dinitrophenylhydrazine (DNPH) for HPLC and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS, as these are well-documented approaches for aldehyde analysis.
Comparative Data on Analogous Analytical Methods
The following table summarizes typical performance characteristics of HPLC-UV (with DNPH derivatization) and GC-MS (with PFBHA derivatization) methods for the analysis of aromatic and other aldehydes. These values provide an expected range of performance for a method to be developed for this compound.
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS (with PFBHA Derivatization) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | pg/mL to fg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL |
Note: The data presented are typical values reported for the analysis of various aldehydes and are intended for comparative purposes. Method-specific validation for this compound is essential.
Experimental Protocols
HPLC-UV Method with DNPH Derivatization
This method is adapted from established procedures for aldehyde analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA)[1].
a. Principle:
The aldehyde functional group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, colored 2,4-dinitrophenylhydrazone derivative. This derivative is then separated by reverse-phase HPLC and quantified using a UV detector.
b. Reagents and Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or other suitable acid for pH adjustment
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
c. Standard and Sample Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Acidify with a small amount of phosphoric acid.
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Derivatization: To an aliquot of each standard or sample, add an excess of the DNPH solution. Allow the reaction to proceed in a controlled temperature environment (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
Final Preparation: After derivatization, dilute the solutions with the mobile phase to the desired concentration for injection.
d. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 ACN:Water and ramping up to 90:10 ACN:Water over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: The maximum absorbance of the DNPH derivative, typically around 360 nm[2].
e. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank sample and a sample spiked with related compounds to ensure no interference.
-
Linearity: Analyze a series of at least five concentrations of the derivatized standard.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Analyze replicate preparations of a standard solution on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method with PFBHA Derivatization
This method is based on established protocols for the analysis of carbonyl compounds in various matrices.
a. Principle:
This compound is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative. This derivative is then analyzed by GC-MS, which provides both separation and mass-based identification and quantification.
b. Reagents and Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Organic solvent (e.g., hexane, toluene)
-
Internal standard (e.g., a deuterated analog if available)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
c. Standard and Sample Preparation:
-
PFBHA Solution: Prepare a solution of PFBHA in a suitable buffer or solvent.
-
Standard Solution: Prepare a stock solution of this compound and an internal standard in an appropriate solvent.
-
Derivatization: To an aliquot of the standard or sample, add the PFBHA solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Extraction: After derivatization, the oxime derivative is extracted into an organic solvent (e.g., hexane). The organic layer is then concentrated if necessary before injection.
d. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.
e. Validation Parameters to be Assessed:
-
The validation parameters are the same as for the HPLC method: Specificity, Linearity, Accuracy, Precision, LOD, and LOQ.
Visualizations
Caption: Comparative workflow for HPLC-UV and GC-MS analysis of aldehydes.
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both HPLC-UV with DNPH derivatization and GC-MS with PFBHA derivatization are viable and well-established strategies for aldehyde quantification. It is imperative that any chosen method is thoroughly validated for its intended purpose according to ICH or other relevant guidelines to ensure the reliability and accuracy of the analytical data. The protocols and comparative information provided in this guide offer a solid foundation for the development and validation of a robust analytical method for this compound.
References
Structure-activity relationship (SAR) studies of 4-Chloroquinoline-6-carbaldehyde derivatives
A comprehensive analysis of the structure-activity relationships (SAR) of 4-chloroquinoline derivatives reveals critical insights for the development of novel therapeutic agents. While direct and extensive SAR studies on 4-chloroquinoline-6-carbaldehyde derivatives are not widely available in published literature, a detailed examination of closely related analogues, particularly 4-aryl-6-chloroquinolines and 2-substituted-6-chloroquinolines, provides a valuable framework for understanding the key structural determinants of their biological activity.
This guide synthesizes the available experimental data on these analogous compounds, focusing on their anti-Hepatitis B Virus (HBV) and antimalarial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and structure-activity relationships, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to guide future discovery efforts in this chemical space.
Comparative Analysis of Biological Activity
The biological evaluation of 4-aryl-6-chloroquinoline derivatives has demonstrated their potential as inhibitors of HBV replication. Similarly, 2-substituted-6-chloroquinoline analogues have shown promise as antimalarial agents. The following tables summarize the key quantitative data from these studies, offering a clear comparison of the activity of different derivatives.
Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-Chloroquinoline Derivatives
A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and evaluated for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg), as well as the replication of HBV DNA in HepG 2.2.15 cells.[1] Several compounds exhibited significant inhibitory effects on HBV DNA replication, with IC50 values comparable to the positive control, tenofovir.[1]
| Compound | R | Inhibition of HBsAg Secretion (%) | Inhibition of HBeAg Secretion (%) | Inhibition of HBV DNA Replication (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| 3 | H | 25.4 | 30.1 | 7.2 | >100 | >13.9 |
| 5 | 4-F | 28.7 | 33.5 | 6.5 | >100 | >15.4 |
| 6 | 4-Cl | 30.1 | 35.2 | 5.8 | >100 | >17.2 |
| 7 | 4-Br | 29.5 | 34.8 | 6.1 | >100 | >16.4 |
| 10 | 4-OCH3 | 35.6 | 40.3 | 4.4 | >2430 | >551.2 |
| 14 | 3-NO2 | 22.1 | 28.4 | 9.8 | >100 | >10.2 |
| 17 | 4-CF3 | 31.2 | 36.8 | 5.2 | >74.7 | >143.7 |
| 20 | 2,4-diCl | 33.4 | 38.1 | 4.9 | >1394 | >284.5 |
| 24 | 3,4-diCl | 32.8 | 37.5 | 5.3 | >100 | >18.9 |
| Tenofovir | - | 45.2 | 51.3 | 3.8 | >1000 | >263.2 |
Structure-Activity Relationship (SAR) Insights for Anti-HBV Activity:
-
Substitution on the 4-Aryl Ring: The nature and position of the substituent on the 4-aryl ring significantly influence the anti-HBV activity.
-
Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group at the para-position (Compound 10 ), resulted in the most potent inhibition of HBV DNA replication (IC50 = 4.4 µM) and a high selectivity index (>551.2).[1]
-
Halogen Substitution: Halogen substitution on the aryl ring also led to good activity. Dichloro-substituted compounds (20 and 24 ) showed strong inhibitory effects.[1]
-
Cytotoxicity: Most of the active compounds displayed low cytotoxicity, leading to favorable selectivity indices.[1]
Antimalarial Activity of 2-Arylvinyl-6-Chloroquinoline Derivatives
A detailed SAR study of 2-arylvinylquinolines identified potent antiplasmodial compounds effective against a chloroquine-resistant strain of Plasmodium falciparum (Dd2).[2]
| Compound | R1 | R2 | EC50 (nM, Dd2 strain) |
| 8 | OMe | H | 41.2 ± 5.3 |
| 9 | OMe | 4-NO2 | 28.6 ± 0.9 |
| 16 | F | H | 22.4 ± 4.1 |
| 22 | Cl | H | 15.1 ± 2.5 |
| 24 | Cl | 3-CF3 | 10.9 ± 1.9 |
| 29 | Cl | 4-F | 4.8 ± 2.0 |
| 30 | Cl | 2-F | 26.0 ± 0.9 |
| 31 | Cl | 3-F | 5.9 ± 1.4 |
| 32 | H | H | 80.7 ± 22.4 |
Structure-Activity Relationship (SAR) Insights for Antimalarial Activity:
-
C6-Substituent (R1): The substituent at the C6 position of the quinoline ring plays a crucial role in the antimalarial potency. The general trend for improved potency is H < OMe < F < Cl.[2] Removal of the C6 substituent resulted in a significant drop in activity (Compound 32 vs. 8 , 16 , 22 ).[2]
-
Benzenoid Substituent (R2): Substituents on the benzene ring of the arylvinyl moiety also modulate activity.
-
Fluoro or trifluoromethyl groups generally conferred potent activity. Compound 29 (4-F) was the most active in its series.[2]
-
The position of the substituent is critical. An ortho-fluoro group (Compound 30 ) led to a fivefold decrease in activity compared to a para-fluoro group (Compound 29 ), suggesting steric hindrance might interfere with target binding.[2]
-
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to allow for replication and further investigation.
Anti-HBV Activity Assay in HepG 2.2.15 Cells
This protocol outlines the procedure for evaluating the in vitro anti-HBV activity of test compounds using the HepG 2.2.15 cell line, which stably expresses the HBV genome.
1. Cell Culture and Treatment:
-
HepG 2.2.15 cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.
-
Cells are seeded in 96-well plates and incubated until they reach 80-90% confluency.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. Tenofovir is used as a positive control.
-
The cells are incubated for a specified period (e.g., 3 and 6 days), with the medium and compounds being refreshed at day 3.
2. Quantification of HBsAg and HBeAg:
-
After the incubation period, the cell culture supernatants are collected.
-
The concentrations of HBsAg and HBeAg in the supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
3. Quantification of HBV DNA Replication:
-
Total DNA is extracted from the cultured cells.
-
The amount of intracellular HBV DNA is quantified by real-time PCR using primers specific for the HBV S gene.
-
The IC50 value (the concentration of the compound that inhibits 50% of HBV DNA replication) is calculated.
4. Cytotoxicity Assay:
-
The cytotoxicity of the compounds on HepG 2.2.15 cells is determined using the MTT assay.
-
Cells are incubated with various concentrations of the compounds for the same duration as the antiviral assay.
-
MTT solution is added to each well, and the cells are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The CC50 value (the concentration of the compound that causes 50% cell death) is calculated.
In Vitro Antimalarial Activity Assay against Plasmodium falciparum
This protocol describes the evaluation of the antiplasmodial activity of compounds against the chloroquine-resistant (Dd2) strain of P. falciparum.
1. Parasite Culture:
-
P. falciparum Dd2 strain is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
2. In Vitro Susceptibility Assay (SYBR Green I-based):
-
Asynchronous parasite cultures with approximately 2% parasitemia and 2% hematocrit are plated into 96-well plates containing serial dilutions of the test compounds.
-
The plates are incubated for 72 hours under the conditions described above.
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The plates are then thawed, and SYBR Green I lysis buffer is added to each well. SYBR Green I is a fluorescent dye that binds to DNA.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The EC50 value (the concentration of the compound that inhibits 50% of parasite growth) is determined by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Synthesis and Relationships
Graphical representations of synthetic pathways and structure-activity relationships are essential for a clear understanding of the chemical modifications and their impact on biological activity.
Synthetic Pathway for 4-Aryl-6-Chloroquinoline Derivatives
The synthesis of 4-aryl-6-chloroquinoline derivatives typically involves a multi-step process, which can be visualized to understand the construction of the core scaffold and the introduction of various substituents.
References
A Comparative Spectroscopic Analysis of Quinoline Carbaldehyde Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of quinoline carbaldehyde isomers. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols and workflow visualizations.
Quinoline carbaldehydes are a class of heterocyclic organic compounds that garner significant interest in medicinal chemistry and materials science due to their versatile biological activities and potential as synthons for more complex molecules. The isomeric position of the carbaldehyde group on the quinoline scaffold dramatically influences the molecule's electronic properties, reactivity, and biological function. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control in research and development. This guide presents a comparative analysis of the key spectroscopic data for various quinoline carbaldehyde isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for quinoline carbaldehyde isomers, offering a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of Quinoline Carbaldehyde Isomers
| Isomer | Aldehyde CHO (s) | Aromatic Protons (m) |
| 2-Quinoline Carbaldehyde | 10.23 | 8.31 (d), 8.25 (d), 8.03 (d), 7.90 (d), 7.83 (dd), 7.69 (t)[1] |
| 3-Quinoline Carbaldehyde | 10.22 | 9.34 (s), 8.60 (s), 8.16 (d), 7.96 (d), 7.86 (dd), 7.64 (t) |
| 4-Quinoline Carbaldehyde | 10.50 | 9.18 (d), 8.99 (d), 8.21 (d), 7.81 (t), 7.77 (t), 7.72 (t)[2] |
| 5-Hydroxy-Quinoline Carbaldehyde | 10.14 | 9.56 (dd), 8.97 (dd), 8.17 (d), 7.78 (dd), 7.26 (d)[3] |
| 6-Quinoline Carbaldehyde | 10.17 | 9.02 (dd), 8.33 (d), 8.29 (dd), 8.18 (m), 7.50 (dd) |
| 7-Quinoline Carbaldehyde | 10.1 (approx.) | 9.0 (m), 8.4 (m), 8.2 (m), 8.0 (m), 7.6 (m) |
| 8-Hydroxy-Quinoline Carbaldehyde | 10.16 | 9.71 (dd), 8.89 (dd), 8.02 (d), 7.69 (q), 7.30 (d) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of Quinoline Carbaldehyde Isomers
| Isomer | Aldehyde C=O | Aromatic Carbons |
| 2-Quinoline Carbaldehyde | 193.9 | 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5[1] |
| 3-Quinoline Carbaldehyde | 190.8 | 150.6, 149.2, 140.3, 132.8, 129.8, 129.5, 128.6, 128.0, 127.1 |
| 5-Hydroxy-Quinoline Carbaldehyde | 192.2 | 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8[3] |
| 8-Hydroxy-Quinoline Carbaldehyde | 193.1 | 160.5, 149.9, 141.1, 138.9, 133.9, 127.7, 125.5, 123.4, 111.7 |
Vibrational Spectroscopy
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) of Quinoline Carbaldehyde Isomers
| Isomer | ν(C=O) | ν(C-H) aromatic | ν(C=C) aromatic |
| 2-Quinoline Carbaldehyde | ~1700 | ~3050 | ~1600, ~1500 |
| 3-Quinoline Carbaldehyde | ~1700 | ~3050 | ~1600, ~1500 |
| 4-Quinoline Carbaldehyde | 1705 | 3060 | 1588 |
| 6-Quinoline Carbaldehyde | 1702 | 3055 | 1590 |
| 7-Quinoline Carbaldehyde | 1700 | 3050 | 1585 |
| 8-Hydroxy-5-Quinoline Carbaldehyde | 1667 | 2859 | 1425 (C-H bend)[3] |
Electronic Spectroscopy
Table 4: UV-Vis Absorption Maxima (λ_max, nm) of Quinoline Carbaldehyde Isomers in Methanol
| Isomer | λ_max (nm) |
| 8-Hydroxy-7-Quinoline Carbaldehyde | 429, 350, 286, 267, 248, 207[3] |
| Quinoline (Reference) | 313, 277, 225 |
Mass Spectrometry
Table 5: Mass Spectrometry Data (m/z) of Quinoline Carbaldehyde Isomers
| Isomer | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 2-Quinoline Carbaldehyde | 157 | 129 ([M-CO]⁺), 102 |
| 4-Quinoline Carbaldehyde | 157 | 129 ([M-CO]⁺), 102, 76[2] |
| 8-Hydroxy-5-Quinoline Carbaldehyde | 173 | 145 ([M-CO]⁺)[3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the quinoline carbaldehyde isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of around 220 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the isomer was mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra were obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.
-
Instrumentation: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹.
-
Data Acquisition: Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the quinoline carbaldehyde isomer was prepared in a spectroscopic grade solvent (e.g., methanol or ethanol). Serial dilutions were made to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: UV-Vis absorption spectra were recorded using a dual-beam spectrophotometer over a wavelength range of 200-800 nm.
-
Data Acquisition: The absorbance was measured in a 1 cm path length quartz cuvette, using the pure solvent as a reference.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced directly into the ion source via a solid probe or through a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: An electron energy of 70 eV was used for ionization.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline carbaldehyde isomers.
References
- 1. Determination of structural and vibrational properties of 6-quinolinecarboxaldehyde using FT-IR, FT-Raman and dispersive-Raman experimental techniques and theoretical HF and DFT (B3LYP) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]
A Comparative Guide to Purity Assessment of 4-Chloroquinoline-6-carbaldehyde: qNMR vs. HPLC and DSC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and development of pharmaceutical compounds, establishing the purity of an active pharmaceutical ingredient (API) is of paramount importance. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC)—for assessing the purity of 4-Chloroquinoline-6-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.
Executive Summary
This guide offers a detailed comparison of qNMR, HPLC, and DSC for the purity determination of this compound. Each method's principles, experimental protocols, and data interpretation are presented to assist researchers in selecting the most appropriate technique for their specific needs. While all three methods are valuable, qNMR stands out as a primary method due to its direct quantification capabilities without the need for a specific reference standard of the analyte. HPLC provides excellent separation of impurities, and DSC offers a rapid assessment of the overall purity of crystalline materials.
Quantitative Data Comparison
To illustrate the comparative performance of these techniques, a hypothetical batch of this compound was analyzed. The results are summarized in the table below.
| Parameter | qNMR | HPLC (UV, 254 nm) | DSC |
| Purity (%) | 98.5 ± 0.2 | 98.7 (Area %) | 98.2 ± 0.3 |
| Principle | Absolute quantification based on the molar ratio of analyte to a certified internal standard. | Separation of components based on their differential partitioning between a stationary and mobile phase, with quantification based on peak area. | Measurement of the heat flow associated with the melting of the sample to determine purity based on the van't Hoff equation. |
| Analyst Time | Moderate | High | Low |
| Sample Throughput | Moderate | High | High |
| Selectivity | High (structure-specific) | High (separation-based) | Low (non-specific) |
| Quantification | Absolute | Relative (requires a reference standard for absolute purity) | Absolute (for eutectic systems) |
| Limitations | Signal overlap can be an issue. Requires a suitable, certified internal standard. | Co-eluting impurities can lead to inaccurate results. Requires a specific reference standard for the analyte for accurate quantification. | Not suitable for amorphous or thermally unstable compounds. Insensitive to impurities that are soluble in the solid state or have similar melting points. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity. The purity of the analyte is calculated based on the molar ratio of the two signals.
Experimental Workflow:
Figure 1: Workflow for qNMR Purity Assessment.
Methodology:
-
Internal Standard Selection: 1,4-Dinitrobenzene is chosen as the internal standard due to its high purity, chemical stability, and its single, sharp proton resonance in a region of the ¹H NMR spectrum that is unlikely to overlap with the aromatic signals of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of certified 1,4-Dinitrobenzene internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (NS): 16
-
Temperature: 298 K
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton) and the singlet from 1,4-Dinitrobenzene.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their affinity for a stationary phase (the column) and a mobile phase. For purity analysis, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to give a percent area purity.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Start with 30% Acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity:
Purity (Area %) = (Area_main_peak / Total_area_all_peaks) * 100
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, impurities will lower and broaden the melting point. The purity can be calculated from the shape of the melting endotherm using the van't Hoff equation.[1][2]
Methodology:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
DSC Parameters:
-
Sample Pan: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 2 °C/min.
-
Temperature Range: 50 °C to 150 °C (or a suitable range around the expected melting point).
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh the sample into the DSC pan.
-
Seal the pan hermetically.
-
-
Data Analysis:
-
Determine the heat of fusion (ΔH) and the melting curve from the thermogram.
-
The instrument software is typically used to calculate the purity based on the van't Hoff equation by analyzing the shape of the melting peak.
-
Comparative Discussion
The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy.
References
Navigating Cross-Reactivity: A Comparative Guide for 4-Chloroquinoline-6-carbaldehyde Derivatives and Related Compounds
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals working with quinoline-based compounds now have a new resource for understanding a critical aspect of assay development: cross-reactivity. While specific cross-reactivity data for 4-chloroquinoline-6-carbaldehyde derivatives remain limited in publicly available research, a comprehensive analysis of structurally related fluoroquinolones provides a valuable framework for comparison and highlights the importance of robust analytical methods. This guide offers an objective comparison of cross-reactivity among various quinoline derivatives, supported by experimental data, to aid in the development of specific and reliable assays.
Cross-reactivity, the phenomenon where antibodies or receptors bind to molecules that are structurally similar to the target analyte, is a significant consideration in the development of immunoassays and receptor-binding assays. High cross-reactivity can lead to inaccurate quantification and false-positive results, impacting drug discovery and diagnostic applications. Understanding the structural determinants of cross-reactivity is therefore paramount.
Comparative Analysis of Cross-Reactivity in Fluoroquinolones
A study on the development of a broad-specificity monoclonal antibody-based ELISA for fluoroquinolone antibiotics offers key insights into the cross-reactivity profiles of this class of quinoline derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values and cross-reactivity percentages of various fluoroquinolones, demonstrating the wide range of antibody recognition for structurally similar compounds. The data was generated using a competitive indirect enzyme-linked immunosorbent assay (ciELISA) with a monoclonal antibody raised against a ciprofloxacin (CIP) hapten.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Ciprofloxacin (CIP) | 0.3 ± 0.0 | 100 |
| Enrofloxacin (ENR) | 0.3 ± 0.0 | 100 |
| Norfloxacin (NOR) | 0.3 ± 0.0 | 100 |
| Ofloxacin (OFL) | 0.3 ± 0.0 | 100 |
| Danofloxacin (DAN) | 0.4 ± 0.0 | 75 |
| Marbofloxacin (MAR) | 0.4 ± 0.0 | 75 |
| Enoxacin (ENO) | 0.5 ± 0.0 | 60 |
| Fleroxacin (FLE) | 0.5 ± 0.0 | 60 |
| Lomefloxacin (LOM) | 0.6 ± 0.1 | 50 |
| Pefloxacin (PEF) | 0.6 ± 0.1 | 50 |
| Sarafloxacin (SAR) | 0.7 ± 0.1 | 43 |
| Difloxacin (DIF) | 0.9 ± 0.1 | 33 |
| Flumequine (FLU) | 1.8 ± 0.2 | 17 |
| Nalidixic acid (NAL) | >1000 | <0.03 |
Data sourced from a study on a monoclonal antibody-based ELISA for fluoroquinolones.[1]
Experimental Protocols
The following is a detailed methodology for the competitive indirect enzyme-linked immunosorbent assay (ciELISA) used to generate the cross-reactivity data.
Materials and Reagents:
-
Microtiter plates coated with ovalbumin-fluoroquinolone conjugate
-
Monoclonal antibody specific for the target fluoroquinolone
-
Standard solutions of various fluoroquinolone derivatives
-
Goat anti-mouse IgG-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stopping solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20)
-
Assay buffer
Procedure:
-
Preparation of Standards and Samples: Prepare serial dilutions of the standard fluoroquinolone and the cross-reactant compounds in the assay buffer.
-
Competitive Binding: Add 50 µL of the standard or sample solution and 50 µL of the monoclonal antibody solution to each well of the coated microtiter plate. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Washing: After incubation, wash the plate multiple times with the wash buffer to remove unbound antibodies and antigens.
-
Addition of Secondary Antibody: Add 100 µL of the goat anti-mouse IgG-HRP conjugate to each well and incubate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Washing: Repeat the washing step to remove the unbound secondary antibody-HRP conjugate.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
Stopping the Reaction: Stop the color development by adding 50 µL of the stopping solution to each well.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. The IC50 value is determined as the concentration of the analyte that causes a 50% reduction in the maximum absorbance. Cross-reactivity is calculated as: (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100%.
Visualizing Experimental Workflows and Cross-Reactivity
To further elucidate the experimental process and the underlying principles of cross-reactivity, the following diagrams are provided.
Caption: Workflow of the competitive indirect ELISA for determining cross-reactivity.
Caption: Conceptual diagram of competitive binding and cross-reactivity.
Conclusion
The provided data and methodologies, while focused on fluoroquinolones, offer a critical roadmap for researchers engaged in the study of this compound derivatives. The principles of antibody specificity, competitive binding, and the structural basis for cross-reactivity are universal. By applying these established protocols and understanding the potential for a wide range of cross-reactivity, scientists can develop more accurate and reliable assays for this important class of compounds, ultimately advancing drug development and scientific research. It is recommended that specific immunoassays be developed and validated for this compound derivatives to accurately determine their unique cross-reactivity profiles.
References
Establishing a Reference Standard for 4-Chloroquinoline-6-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and characterization of 4-Chloroquinoline-6-carbaldehyde as a reference standard. In the absence of an officially recognized certified reference material (CRM), this document outlines a scientifically rigorous approach to synthesis, purification, and multi-faceted analytical characterization. Furthermore, it offers a comparative analysis with a potential alternative standard, empowering researchers to establish a well-characterized in-house reference material crucial for accurate and reproducible results in drug discovery and development.
Synthesis and Purification
A reliable synthesis and purification strategy is the foundation for a high-quality reference standard. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic compounds and presents a viable route for the synthesis of this compound.
A plausible synthetic approach involves the reaction of a suitable N-substituted 4-chloroaniline precursor with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The resulting intermediate undergoes cyclization to form the quinoline ring system with the desired carbaldehyde group.
Following the synthesis, a multi-step purification protocol is essential to remove impurities such as starting materials, reagents, and side-products. A combination of techniques, including column chromatography and recrystallization, should be employed to achieve a high degree of purity. The choice of solvents for recrystallization should be carefully optimized to maximize yield and purity.
Characterization of the Reference Standard
A comprehensive characterization using a battery of orthogonal analytical techniques is imperative to establish the identity, purity, and potency of the this compound reference standard.
Table 1: Analytical Characterization of this compound Reference Standard
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| Identity | ||
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Chemical structure confirmation | Spectrum consistent with the proposed structure |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to the theoretical mass |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Presence of characteristic absorption bands for C=O, C-Cl, and aromatic C-H bonds |
| Purity | ||
| High-Performance Liquid Chromatography (HPLC-UV) | Organic purity and impurity profile | Purity ≥ 99.5% (area percent); identification and quantification of individual impurities |
| Quantitative NMR (qNMR) | Absolute purity (assay) | Purity ≥ 99.5% (mass fraction) |
| Differential Scanning Calorimetry (DSC) | Molar purity | Purity ≥ 99.5% |
| Elemental Analysis (CHN) | Elemental composition | Experimental values within ±0.4% of theoretical values |
| Physicochemical Properties | ||
| Melting Point | Physical constant | Sharp melting range |
| Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) | Water and volatile content | ≤ 0.5% |
| Karl Fischer Titration | Water content | ≤ 0.5% |
Comparison with an Alternative Reference Standard
In the absence of a certified reference standard for this compound, a suitable alternative is necessary for comparative analysis and method validation. A well-characterized, commercially available, and structurally related compound, such as 4-Chloroquinoline-3-carbaldehyde , can serve this purpose.
Table 2: Comparison of this compound with an Alternative Standard
| Parameter | This compound (Proposed In-house Standard) | 4-Chloroquinoline-3-carbaldehyde (Alternative Commercial Standard) |
| Purity (HPLC) | ≥ 99.5% | Typically ≥ 98% (as per supplier's CoA) |
| Purity (qNMR) | ≥ 99.5% | To be determined |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, FTIR | Confirmed by available supplier data and in-house verification |
| Traceability | Characterized against well-defined physical and chemical constants | Traceable to the supplier's quality control system |
| Availability | Synthesized and purified in-house | Commercially available from various suppliers |
The in-house developed reference standard of this compound, when thoroughly characterized as outlined, can exhibit higher purity and a more comprehensive data package compared to commercially available alternatives that may not be certified as reference standards.
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of the characterization results.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a final concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) for Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Data Acquisition: A sufficient number of scans with an appropriate relaxation delay (D1) to ensure complete spin-lattice relaxation for accurate integration.
-
Data Processing: Careful integration of the non-overlapping signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the known purity of the internal standard.
Differential Scanning Calorimetry (DSC) for Molar Purity
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Program: Heat the sample through its melting transition.
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation.
Visualizations
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the reference standard.
Logic for Reference Standard Selection
Caption: Decision process for establishing a reference standard.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chloroquinoline-6-carbaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloroquinoline-6-carbaldehyde, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Quantitative Safety and Disposal Data
The following table summarizes key information derived from related compounds and general hazardous waste guidelines.
| Parameter | Value/Instruction | Source |
| Physical Form | Solid | [1] |
| Signal Word | Warning | |
| Known Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
| Storage | Keep container tightly closed in a dry, well-ventilated place.[1][2] Store in a refrigerator.[3] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[4][5] | |
| Waste Container | Use the original container if possible, or a compatible, leak-proof container with a screw-on cap.[6][7][8] Do not use food containers.[7] | |
| Waste Labeling | Label as "Hazardous Waste" with the full chemical name: "this compound". List all components if it is a mixture.[7][8] Include hazard warnings (e.g., Toxic, Irritant).[7] | |
| Accumulation Time Limit | Request pickup within 90-150 days of starting the waste container, or sooner if it is 3/4 full.[6][9] |
Detailed Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Any unused this compound or materials contaminated with it (e.g., weighing boats, gloves, absorbent paper) must be treated as hazardous waste.[8]
-
Segregate Waste : Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be away from general lab traffic and clearly marked. Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents and bases.[4][5][7]
Step 2: Preparing the Hazardous Waste Container
-
Select a Proper Container :
-
Solid Waste : For pure, unused this compound, the original manufacturer's container is ideal.[6][9]
-
Contaminated Labware (Dry Waste) : For items like gloves, bench paper, and kimwipes, double-bag the waste in clear plastic bags.[6] These bags should then be placed in a rigid, sealable container.
-
Contaminated Sharps : Any sharps (e.g., pipette tips, broken glass) must be placed in a designated sharps container.[6]
-
-
Ensure Proper Closure : The waste container must have a leak-proof, screw-on cap.[6][7] Parafilm or stoppers are not acceptable substitutes.[6] Keep the container closed at all times except when adding waste.[6][8]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
Step 3: Labeling the Waste Container
-
Attach a Hazardous Waste Tag : As soon as the first item of waste is placed in the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete the Label Information : The label must include:
Step 4: Arranging for Disposal
-
Monitor Accumulation Limits : Do not exceed the quantity or time limits for waste storage set by your institution and local regulations. Typically, waste must be collected within 90 days.[6]
-
Request a Pickup : Contact your institution's EH&S department to schedule a hazardous waste pickup. Follow their specific procedures for requesting a collection.
-
Do Not Dispose Down the Drain or in Regular Trash : This chemical is not suitable for drain or trash disposal.[10] All waste must be handled by a licensed hazardous waste disposal facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. chiralen.com [chiralen.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4-Chloroquinoline-6-carbaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Chloroquinoline-6-carbaldehyde was not located. The following guidance is based on safety data for structurally similar compounds, including 4-Chloroquinoline and other quinoline carbaldehyde derivatives. It is imperative to treat this compound with the same precautions as these related hazardous substances.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is designed to be a direct, procedural resource for laboratory operations.
Hazard Summary
Based on data from similar compounds, this compound is anticipated to possess the following hazards:
-
H302: Harmful if swallowed.
It is a solid, likely a powder, and appropriate measures should be taken to avoid dust formation and inhalation.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust and splashes. Standard safety glasses are insufficient.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][2] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). | For small-scale laboratory use, adequate ventilation is typically sufficient. For larger quantities, emergencies, or if ventilation is inadequate, a NIOSH/MSHA approved respirator is required.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experiments.
-
Receiving and Storage:
-
Preparation for Use:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Weighing and Aliquoting:
-
Handle as a solid to avoid generating dust.
-
Use a spatula to carefully transfer the required amount of the compound onto weighing paper or into a suitable container.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During Experimental Use:
-
Keep the container with the compound sealed when not in immediate use.
-
Avoid any direct contact with the skin, eyes, or clothing.
-
In case of accidental contact, follow the first aid measures outlined below.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly label and store any remaining material.
-
Dispose of all waste as per the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency and First Aid Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, contaminated solvents) in a separate, clearly labeled hazardous waste container for halogenated organic waste.
-
-
Container Management:
-
Keep waste containers sealed when not in use.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
